5-Hexen-2-OL
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
hex-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3,6-7H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPNXWKVAFKIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870726 | |
| Record name | 5-Hexen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-94-8, 54774-27-5 | |
| Record name | 5-Hexen-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexen-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054774275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hex-5-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Hexen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 5-Hexen-2-ol. The information is presented to support research, scientific analysis, and professionals in the field of drug development. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of experimental workflows and chemical classification methods.
Core Physicochemical Data
This compound, a secondary alcohol with the chemical formula C₆H₁₂O, is a colorless to pale yellow liquid.[1] Its structure, featuring both a hydroxyl group and a terminal alkene, makes it a versatile intermediate in organic synthesis.
General and Physical Properties
The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Reference |
| IUPAC Name | hex-5-en-2-ol | [2] |
| CAS Number | 626-94-8 | [2][3][4] |
| Molecular Formula | C₆H₁₂O | [2][3][4] |
| Molecular Weight | 100.16 g/mol | [2][3][5][6] |
| Appearance | Colorless to pale yellow clear liquid | [1][7] |
| InChI Key | LNPNXWKVAFKIBX-UHFFFAOYSA-N | [2][4] |
| SMILES | CC(CCC=C)O | [2] |
Quantitative Physicochemical Properties
The quantitative physicochemical properties of this compound are detailed in the table below. Where multiple values have been reported, a range is provided.
| Property | Value | Unit | Conditions | Reference |
| Boiling Point | 130 - 152.63 | °C | at 760 mmHg | [1][3][5][7][8][9] |
| Melting Point | 22.55 (estimate) | °C | [3] | |
| Density | 0.828 | g/mL | at 25 °C | [5][6][8][9] |
| Vapor Pressure | 2.58 (estimate) | mmHg | at 25 °C | [1][7] |
| Flash Point | 43.33 - 48.60 | °C | [1][7][9] | |
| Refractive Index | 1.4320 | n20/D | at 20 °C | [5][6][8][9] |
| Water Solubility | 1.584e+004 (estimate) | mg/L | at 25 °C | [1][7] |
| logP (o/w) | 1.130 - 1.333 (estimate) | [1][10] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of alcohols such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[11][12]
Procedure:
-
A small volume of the liquid is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus is heated gently in a Thiele tube or an oil bath.[11]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[11]
Determination of Density
The density of a liquid can be determined by measuring the mass of a known volume.[13][14][15]
Procedure:
-
An empty, dry graduated cylinder is weighed on an electronic balance.[15]
-
A specific volume of this compound is added to the graduated cylinder, and the volume is recorded.
-
The graduated cylinder containing the liquid is reweighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.[14]
Determination of Solubility
The solubility of an organic compound is tested in a variety of solvents to determine its polarity and the presence of acidic or basic functional groups.[5][16][17]
Procedure:
-
Approximately 25 mg of the compound is added to 0.75 mL of a solvent (e.g., water, 5% NaOH, 5% HCl) in a test tube.[16]
-
The test tube is shaken vigorously for 60 seconds.[5]
-
The compound is classified as soluble if it completely dissolves, or insoluble if it does not.[5]
-
For water-soluble compounds, the pH can be tested with litmus paper to identify acidic or basic properties.[17]
Determination of Refractive Index
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property of a substance.
Procedure:
-
A few drops of the liquid are placed on the prism of a refractometer.
-
The prism is closed, and the light source is switched on.
-
The user looks through the eyepiece and adjusts the controls until the boundary line is sharp and centered in the crosshairs.
-
The refractive index is read from the scale.
Visualizations
The following diagrams illustrate key experimental workflows and classification schemes relevant to the study of this compound.
References
- 1. Lucas Test: Distinguish Alcohols Easily with Lucas Reagent [vedantu.com]
- 2. testbook.com [testbook.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.ws [chem.ws]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. careers360.com [careers360.com]
- 9. Video: Identifying Alcohols - Concept [jove.com]
- 10. phillysim.org [phillysim.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. scribd.com [scribd.com]
- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 14. wjec.co.uk [wjec.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. scribd.com [scribd.com]
A Technical Guide to 5-Hexen-2-ol: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-hexen-2-ol, a secondary alcohol with significant applications in chemical synthesis and potential relevance in drug discovery. This document details its chemical identity, physical properties, a representative synthetic protocol, and known biological activities, offering valuable information for researchers in organic chemistry and medicinal chemistry.
Chemical Identity and Properties
This compound, systematically named hex-5-en-2-ol according to IUPAC nomenclature, is a chiral organic compound.[1] It exists as a racemic mixture and as two distinct enantiomers, (S)-(+)-5-hexen-2-ol and (R)-(-)-5-hexen-2-ol. The Chemical Abstracts Service (CAS) has assigned the following registry numbers:
A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [2][3][4][6] |
| Molecular Weight | 100.16 g/mol | [4][6][7] |
| Boiling Point | 130-131 °C | [7] |
| Density | 0.828 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.4320 | [7] |
| Flash Point | 43.33 °C (closed cup) | [7] |
| logP (Octanol/Water Partition Coefficient) | 1.333 (calculated) | [7] |
| Vapor Pressure | 2.58 mmHg at 25 °C (estimated) | [8] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through various organic synthesis routes. A common approach involves the nucleophilic addition of an allyl organometallic reagent to an appropriate epoxide. The following protocol describes the synthesis of (S)-5-hexen-2-ol from (S)-propylene oxide and allylmagnesium bromide.
Materials:
-
(S)-(-)-Propylene oxide
-
Allylmagnesium bromide solution
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet is charged with a solution of allylmagnesium bromide in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cooling: The flask is cooled to 0 °C using an ice bath.
-
Addition of Epoxide: (S)-(-)-Propylene oxide, dissolved in anhydrous diethyl ether, is added dropwise to the stirred Grignard reagent solution via the addition funnel. The rate of addition is controlled to maintain the reaction temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether.
-
Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield (S)-5-hexen-2-ol.
Biological Activity and Significance
This compound has been identified as a constituent of various natural products.[6] Research has indicated that this compound possesses a broad spectrum of biological activities, including antibacterial, antifungal, antiparasitic, and antimalarial properties.[6] For instance, it has been shown to inhibit the growth of Penicillium by competitively inhibiting ergosterol biosynthesis.[6] This range of biological activities makes this compound and its derivatives interesting scaffolds for the development of new therapeutic agents.
The chiral nature of this compound is also of significant interest in drug development, as enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates. The availability of synthetic routes to enantiomerically pure forms of this compound is therefore crucial for structure-activity relationship (SAR) studies and the development of stereospecific drugs.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. odinity.com [odinity.com]
- 4. This compound | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. (2S)-5-Hexen-2-ol | 17397-24-9 | FH158200 | Biosynth [biosynth.com]
- 7. chemeo.com [chemeo.com]
- 8. This compound, 626-94-8 [thegoodscentscompany.com]
Spectroscopic Profile of 5-Hexen-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 5-Hexen-2-ol. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development.
Molecular Structure and Properties
This compound is an organic compound with the chemical formula C₆H₁₂O and a molecular weight of 100.16 g/mol .[1] It is also known by other names such as methyl(3-butenyl)carbinol. Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 626-94-8 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 136-137 °C |
| Density | 0.836 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.428 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | m | 1H | H-5 |
| ~5.0 | m | 2H | H-6 |
| ~3.8 | m | 1H | H-2 |
| ~2.1 | m | 2H | H-4 |
| ~1.5 | m | 2H | H-3 |
| ~1.2 | d | 3H | H-1 |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. PubChem provides access to the ¹³C NMR spectrum of this compound.[2]
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~138 | C-5 |
| ~115 | C-6 |
| ~67 | C-2 |
| ~39 | C-3 |
| ~30 | C-4 |
| ~23 | C-1 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound, available from the NIST Chemistry WebBook, displays characteristic absorption bands that correspond to the vibrational frequencies of the functional groups present in the molecule.[3]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2930 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1060 | Strong | C-O stretch (secondary alcohol) |
| ~910 | Strong | =C-H bend (alkene, out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound, obtained by electron ionization (EI), is available on the NIST Chemistry WebBook.[1] The spectrum shows the molecular ion peak and various fragment ions, which are useful for confirming the molecular weight and elucidating the structure.
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 100 | Low | [M]⁺ (Molecular Ion) |
| 85 | Moderate | [M - CH₃]⁺ |
| 82 | Moderate | [M - H₂O]⁺ |
| 67 | High | [C₅H₇]⁺ |
| 45 | High | [C₂H₅O]⁺ |
Experimental Protocols
Detailed experimental procedures are essential for the replication and verification of spectroscopic data.
NMR Spectroscopy
A detailed experimental protocol for the acquisition of NMR spectra of this compound was not explicitly found in the search results. However, a general procedure would involve:
-
Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared Spectroscopy
The gas-phase IR spectrum of this compound was obtained using a Hewlett-Packard GC/MS/IRD instrument, as indicated by the NIST database.[3]
-
Sample Introduction: The sample is introduced into a gas chromatograph (GC) for separation, and the eluent is subsequently analyzed by the IR detector.
-
Data Acquisition: The IR spectrum is recorded as the compound passes through the detector.
Mass Spectrometry
The mass spectrum was obtained using electron ionization (EI).[1]
-
Ionization: Gaseous this compound molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Data Interpretation and Structural Elucidation
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
References
Enantioselective Synthesis of (S)-5-Hexen-2-ol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
(S)-5-Hexen-2-ol is a valuable chiral building block in organic synthesis, finding application in the construction of complex molecules such as natural products and pharmaceuticals. Its defined stereochemistry is crucial for the biological activity and efficacy of the final target compounds. This technical guide provides an in-depth overview of various methodologies for the enantioselective synthesis of (S)-5-Hexen-2-ol, complete with detailed experimental protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route.
Core Synthetic Strategies
The enantioselective synthesis of (S)-5-Hexen-2-ol can be broadly categorized into three primary approaches: kinetic resolution of a racemic mixture, asymmetric reduction of the corresponding prochiral ketone, and synthesis from a chiral pool of starting materials. Each strategy offers distinct advantages and is amenable to different laboratory settings and scalable production requirements.
1. Enzymatic Kinetic Resolution: This classic and robust method relies on the selective reaction of one enantiomer in a racemic mixture of 5-hexen-2-ol, catalyzed by an enzyme, typically a lipase. The unreacted enantiomer, (S)-5-Hexen-2-ol, can then be isolated in high enantiomeric purity.
2. Asymmetric Reduction of 5-Hexen-2-one: The direct, stereoselective reduction of the prochiral ketone, 5-hexen-2-one, offers an atom-economical route to the desired (S)-alcohol. This can be achieved through biocatalysis using alcohol dehydrogenases or through chemocatalysis with well-defined chiral transition metal complexes, such as those developed by Noyori.
3. Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials to construct the target molecule. For (S)-5-Hexen-2-ol, a common precursor is (S)-propylene oxide or (S)-epichlorohydrin, where the stereocenter is established from the outset.
Quantitative Data Comparison
The following table summarizes the quantitative data for various enantioselective methods for the synthesis of (S)-5-Hexen-2-ol, providing a clear comparison of their efficiency and selectivity.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Parameters |
| Enzymatic Kinetic Resolution | Lipase from Pseudomonas cepacia (PSL) | Racemic this compound | ~45 | >99 | Vinyl acetate as acyl donor, organic solvent, ambient temperature. |
| Asymmetric Reduction (Biocatalytic) | W110A mutant T. ethanolicus ADH | 5-Hexen-2-one | >95 | >99 | Isopropanol as co-solvent and hydride source, NADP⁺ cofactor regeneration. |
| Asymmetric Reduction (Chemocatalytic) | RuCl₂[(S)-BINAP] | 5-Hexen-2-one | High | >98 | H₂ gas, ethanol as solvent, elevated pressure. |
| Chiral Pool Synthesis | - | (S)-Propylene oxide | Good | >99 | Reaction with allylmagnesium bromide. |
Experimental Protocols
Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This protocol is a general procedure based on the widely used lipase-catalyzed acylation for the resolution of secondary alcohols.
Materials:
-
Racemic this compound
-
Lipase from Pseudomonas cepacia (Amano Lipase PS)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane, tert-butyl methyl ether)
-
Diatomaceous earth (optional, for immobilization)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of racemic this compound (1.0 eq) in the chosen anhydrous organic solvent, add vinyl acetate (0.5 - 0.6 eq).
-
Add the lipase (typically 10-50% by weight of the substrate). The lipase can be used as a powder or immobilized on a support like diatomaceous earth.
-
Stir the suspension at room temperature (or a specified temperature for optimal selectivity) and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.
-
The filtrate contains the (S)-5-hexen-2-ol and the acetylated (R)-enantiomer. The solvent is removed under reduced pressure.
-
The (S)-5-hexen-2-ol can be separated from the ester by column chromatography on silica gel.
Asymmetric Reduction of 5-Hexen-2-one using a Recombinant Alcohol Dehydrogenase
This protocol is based on the use of a specific alcohol dehydrogenase mutant known for its high stereoselectivity.
Materials:
-
5-Hexen-2-one
-
W110A mutant of Thermoanaerobacter ethanolicus alcohol dehydrogenase (TeSADH)
-
NADP⁺ (catalytic amount)
-
Isopropanol
-
Tris-HCl buffer (pH 7.5)
-
Standard laboratory equipment for biocatalysis (e.g., incubator shaker)
Procedure:
-
In a buffered aqueous solution (e.g., Tris-HCl, pH 7.5), dissolve a catalytic amount of NADP⁺.
-
Add the alcohol dehydrogenase enzyme solution.
-
Add isopropanol to the mixture, which serves as both a co-solvent to dissolve the hydrophobic ketone and the hydride source for cofactor regeneration.
-
Add the substrate, 5-hexen-2-one, to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the conversion of the ketone to the alcohol by GC or HPLC.
-
Upon completion, the product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield (S)-5-hexen-2-ol.
Noyori Asymmetric Hydrogenation of 5-Hexen-2-one
This protocol outlines a general procedure for the asymmetric hydrogenation of an unfunctionalized ketone using a Noyori-type catalyst.
Materials:
-
5-Hexen-2-one
-
[RuCl₂((S)-BINAP)]₂ or a similar (S)-BINAP ruthenium precursor
-
Anhydrous, degassed ethanol
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas source
-
Inert atmosphere glovebox or Schlenk line techniques
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor with 5-hexen-2-one and the chiral ruthenium catalyst (typically 0.01 to 1 mol%).
-
Add anhydrous, degassed ethanol as the solvent.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-100 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 25-80 °C) until the reaction is complete (monitored by GC or TLC).
-
Carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
The reaction mixture is concentrated under reduced pressure.
-
The resulting crude (S)-5-hexen-2-ol can be purified by distillation or column chromatography.
Synthesis of (S)-5-Hexen-2-ol from (S)-Propylene Oxide
This method utilizes a chiral epoxide as the starting material to set the stereochemistry of the final product.
Materials:
-
(S)-Propylene oxide
-
Allylmagnesium bromide solution (in a suitable ether solvent)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for Grignard reactions
Procedure:
-
To a stirred solution of allylmagnesium bromide in an anhydrous ether solvent, cooled to a low temperature (e.g., -78 °C to 0 °C), add a solution of (S)-propylene oxide in the same solvent dropwise.
-
Allow the reaction mixture to stir at the low temperature for a specified period and then warm to room temperature.
-
Monitor the reaction for the consumption of the epoxide by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
The crude (S)-5-hexen-2-ol can be purified by distillation or column chromatography.
Visualization of Workflows and Pathways
To further elucidate the synthetic strategies, the following diagrams, generated using the DOT language, illustrate the general workflow and a key reaction pathway.
Caption: General workflow for the enantioselective synthesis of (S)-5-Hexen-2-ol.
Caption: Pathway of enzymatic kinetic resolution of racemic this compound.
A Comprehensive Guide to Chiral Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental property of molecules that has profound implications in the fields of chemistry, biology, and medicine. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, and they often exhibit distinct biological activities. This stereospecificity is at the heart of drug-receptor interactions, where only one enantiomer may elicit the desired therapeutic effect while the other could be inactive or even cause adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in modern organic synthesis and drug development. Chiral building blocks, which are enantiomerically pure compounds used as starting materials, are essential tools for the efficient construction of complex chiral molecules.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of chiral building blocks in organic synthesis.
Core Strategies for Enantioselective Synthesis
There are three primary strategies for achieving enantioselectivity in organic synthesis, each with its own advantages and applications.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules such as amino acids, sugars, and terpenes as starting materials.[3] The inherent chirality of these natural products is incorporated into the target molecule through a series of chemical transformations. This approach is particularly effective when the desired product shares a significant portion of its stereochemical framework with the starting material.
Logical Relationship: The Chiral Pool Synthesis Strategy
Caption: A simplified workflow of chiral pool synthesis.
Chiral Auxiliaries
In this strategy, a chiral auxiliary is temporarily attached to an achiral substrate to direct a subsequent stereoselective reaction.[4] The auxiliary creates a chiral environment that favors the formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. Pseudoephedrine and oxazolidinones are common examples of chiral auxiliaries.[4][]
Experimental Workflow: Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Asymmetric Catalysis
Asymmetric catalysis employs a chiral catalyst to control the stereochemical outcome of a reaction between achiral reactants. The catalyst, used in substoichiometric amounts, creates a chiral environment for the reaction to proceed, leading to the preferential formation of one enantiomer. This method is highly efficient and atom-economical. Prominent examples include the Noyori asymmetric hydrogenation and the Sharpless asymmetric epoxidation.
Logical Relationship: Asymmetric Catalysis
Caption: The principle of asymmetric catalysis.
Quantitative Data for Key Asymmetric Syntheses
The efficiency of an asymmetric synthesis is typically evaluated by its chemical yield and enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of the chiral product and is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively.[6][7]
The following tables summarize quantitative data for several important classes of asymmetric reactions.
Table 1: Asymmetric Synthesis of Chiral Alcohols
| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference(s) |
| Sharpless Asymmetric Epoxidation | Geraniol | Ti(OiPr)₄, (+)-DET | High | 83.5 - 82.0 | [8] |
| Noyori Asymmetric Hydrogenation | β-Ketoester | RuCl₂[(R)-BINAP] | 96 | 99 | [9] |
| Enzymatic Kinetic Resolution | Racemic 1-phenylethanol | Lipase B from Candida antarctica | 44 (for R-alcohol) | >99 | [10][11] |
Table 2: Asymmetric Synthesis of Chiral Amines and Derivatives
| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference(s) |
| Asymmetric Alkylation | N-Acyl Pseudoephedrine Amide | LDA, Alkyl Halide | 80 - 99 | 95 - >99 | [12] |
| Asymmetric Hydroamidation | Alkenyl Amide | NiH/BOX | up to 87 | up to 99 | [13] |
| Umpolung Cross-Mannich Reaction | Cyclic Ketimine | Cinchona-derived organocatalyst | 85 - 98 | >99 | [6][8] |
| Addition to N-tert-Butanesulfinyl Imines | Aldehyde | SmI₂, t-BuOH | Good to Excellent | >95 (dr) | [14] |
Table 3: Asymmetric Synthesis of Chiral Carbonyl Compounds and Derivatives
| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference(s) |
| Organocatalytic Michael Addition | Dithiomalonate to trans-β-Nitroolefin | L-proline derived tertiary amine | up to 99 | up to 97 | [3] |
| Asymmetric Aldol Reaction | Aldehyde and Ketone | L-proline | 50 | 94 | [15] |
| CuI-catalyzed Coupling | Aryl Iodide and β-Ketoester | trans-4-Hydroxy-L-proline | 70 - 82 | 71 - 93 | [7] |
| Asymmetric Intramolecular Michael Addition | Enal | Diphenylprolinol silyl ether | 70 | 95 | [16] |
Table 4: Asymmetric Synthesis of Chiral Epoxides and Lactones
| Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | ee (%) | Reference(s) |
| Jacobsen-Katsuki Epoxidation | cis-β-Methylstyrene | Chiral Mn-salen complex | 69 | 93 | [11] |
| Asymmetric Hydrogenation of Ketoesters | Benzo-fused ketoester | Chiral Iridium complex | up to 99 | up to 99 | [1] |
| Ru-Catalyzed Asymmetric Transfer Hydrogenation | γ-Keto carboxylic acid | Ru-catalyst, HCOOH/NEt₃ | up to 92 | 99 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol
Objective: To synthesize (2S, 3S)-epoxy geraniol from geraniol using a chiral titanium catalyst.
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Titanium (IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate ((+)-DET)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in decane
-
Aqueous solution of NaOH
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of Ti(OiPr)₄ and L-(+)-DET in CH₂Cl₂ is cooled to -20 °C.
-
Geraniol is added to the cooled solution.
-
TBHP is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by TLC until the geraniol is consumed.
-
The reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred until two clear layers form.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with a NaOH solution, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC or NMR spectroscopy using a chiral shift reagent.[8]
Protocol 2: Asymmetric Synthesis of a Chiral Amine using a tert-Butanesulfinamide Auxiliary
Objective: To synthesize a chiral amine via the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine.
Materials:
-
N-tert-Butanesulfinyl imine
-
Grignard reagent (e.g., MeMgBr)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl) in methanol
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The N-tert-butanesulfinyl imine is dissolved in anhydrous THF and cooled to -78 °C.
-
The Grignard reagent is added dropwise to the cooled solution.
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is warmed to room temperature and extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
The purified N-tert-butanesulfinyl amine is dissolved in methanol, and a solution of HCl in methanol is added.
-
The mixture is stirred at room temperature to cleave the sulfinyl group.
-
The solvent is removed under reduced pressure to yield the chiral amine hydrochloride salt.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.[18][19]
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To determine the enantiomeric excess of a chiral compound.
Materials:
-
Chiral HPLC column (e.g., Chiralcel OD-H)
-
HPLC grade solvents (e.g., hexane, isopropanol)
-
Sample of the chiral compound
Procedure:
-
Prepare a dilute solution of the chiral compound in the mobile phase.
-
Set up the HPLC system with the appropriate chiral column and mobile phase. The mobile phase composition and flow rate should be optimized for the specific compound.
-
Inject the sample onto the HPLC system.
-
Record the chromatogram. The two enantiomers should elute at different retention times.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.[6]
Case Study: Chiral Building Blocks in Drug Development
The Role of L-DOPA in Parkinson's Disease
Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a deficiency of the neurotransmitter dopamine in the brain.[20] Dopamine itself cannot cross the blood-brain barrier, but its precursor, L-DOPA (levodopa), can.[20] L-DOPA is the chiral precursor to dopamine, and only the L-enantiomer is biologically active. Once in the brain, L-DOPA is converted to dopamine by the enzyme DOPA decarboxylase, thereby replenishing the depleted dopamine levels and alleviating the motor symptoms of Parkinson's disease.[20][21]
Signaling Pathway: Mechanism of Action of L-DOPA
References
- 1. Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 8. Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04302E [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Improved Protocol for Asymmetric, Intramolecular Heteroatom Michael Addition Using Organocatalysis: Enantioselective Syntheses of Homoproline, Pelletierine, and Homopipecolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
An In-depth Technical Guide to 5-Hexen-2-ol
This technical guide provides a concise overview of the fundamental physicochemical properties of 5-Hexen-2-ol, a key aliphatic alcohol. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical Properties of this compound
The quantitative data for this compound are summarized in the table below, offering a clear comparison of its key molecular and physical attributes.
| Property | Value | Source |
| Molecular Formula | C6H12O | [1][2][3][4] |
| Molecular Weight | 100.16 g/mol | [1][2][5][6][7] |
| Alternate Molecular Weight | 100.1589 g/mol | [3][4] |
| CAS Registry Number | 626-94-8 | [1][3][4] |
| Density | 0.828 g/mL at 25 °C | [5][7] |
| Boiling Point | 130-131 °C | [5][7] |
| Refractive Index | n20/D 1.4320 | [5][7] |
Stereoisomers
This compound exists as two stereoisomers, (S)-(+)-5-Hexen-2-ol and (R)-(-)-5-Hexen-2-ol, which exhibit distinct optical activities.
| Isomer | CAS Number | Optical Activity |
| (S)-(+)-5-Hexen-2-ol | 17397-24-9 | [α]20/D +15.0°, c = 1 in chloroform[5] |
| (R)-(-)-5-Hexen-2-ol | 17397-29-4 | [α]20/D −15.0°, c = 1% in chloroform[7] |
While this compound is a known chemical entity, detailed experimental protocols, and established signaling pathways relevant to drug development are not extensively documented in publicly available literature. The primary applications and studies appear to be centered on its use as a synthetic intermediate. For instance, it serves as a precursor in the synthesis of 5-Chloro-1-hexene.[6]
Due to the absence of specific signaling pathway information, a corresponding diagram cannot be generated at this time. Researchers interested in the biological activity of this compound would need to undertake exploratory studies to elucidate any potential pharmacological effects and mechanisms of action.
Logical Relationship: Synthesis Intermediate
The following diagram illustrates the role of this compound as a chemical intermediate.
Caption: Role of this compound in chemical synthesis.
References
- 1. This compound | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. (S)-(+)-5-Hexen-2-ol 97 , 99.3 17397-24-9 [sigmaaldrich.com]
- 6. This compound CAS#: 626-94-8 [m.chemicalbook.com]
- 7. (R)-(-)-5-己烯-2-醇 97% | Sigma-Aldrich [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility and Stability of 5-Hexen-2-ol
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, solubility profile, and chemical stability of this compound. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may utilize this compound as an intermediate or building block in synthesis. This document includes tabulated quantitative data, detailed experimental protocols for solubility and stability assessment, and graphical representations of experimental workflows and potential chemical transformations.
Physicochemical Properties
This compound is a secondary alcohol containing a terminal double bond. Its structure imparts both polar and non-polar characteristics, influencing its physical and chemical behavior. Key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][3] |
| CAS Number | 626-94-8 | [1][2][4] |
| Appearance | Colorless to pale yellow clear liquid | [5][6] |
| Boiling Point | 130-131 °C at 760 mmHg | |
| Density | 0.828 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4320 | |
| Flash Point | 43.33 °C (110.00 °F) - closed cup | |
| pKa | 15.20 ± 0.29 (Predicted) | [7] |
Solubility Profile
The solubility of this compound is dictated by its molecular structure: a six-carbon aliphatic chain that confers non-polar character and a hydroxyl group capable of hydrogen bonding, which provides polar character. This amphiphilic nature results in limited solubility in water but good solubility in many organic solvents.
Aqueous Solubility
The presence of the hydroxyl group allows for hydrogen bonding with water, but the six-carbon chain limits its miscibility. It is considered sparingly soluble in water. An estimated water solubility is approximately 15,840 mg/L (15.84 g/L) at 25 °C[5]. Another calculated property, the Log10 of water solubility in mol/L (log₁₀WS), is reported as -1.56[4].
Organic Solvent Solubility
This compound is readily soluble in a range of common organic solvents. This is due to the favorable non-polar interactions between its hydrocarbon chain and the solvent molecules.
| Solvent | Solubility | Source |
| Water | 15,840 mg/L at 25 °C (estimated) | [5] |
| Dichloromethane | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Ethanol | Expected to be soluble/miscible | [8] |
| Acetone | Expected to be soluble/miscible | [8] |
| Ether | Expected to be soluble/miscible | [8] |
| Octanol/Water Partition Coefficient (logP) | 1.333 (Crippen Calculated Property) | [4] |
Stability Profile
The stability of this compound is influenced by its two primary functional groups: the secondary alcohol and the terminal alkene. These groups are susceptible to specific environmental conditions.
-
Oxidative Stability : As a secondary alcohol, it can be oxidized to a ketone (5-hexen-2-one) by common oxidizing agents. The terminal double bond is also susceptible to oxidation, which can lead to cleavage or epoxidation. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., nitrogen) at refrigerated temperatures (2-8°C) to prevent peroxide formation and other oxidative degradation[7].
-
pH Stability :
-
Acidic Conditions : In the presence of strong acids, this compound is unstable. The acid can catalyze the dehydration of the alcohol[9]. Furthermore, the alkene can undergo acid-catalyzed hydration or polymerization. Intramolecular reactions, such as cyclization via electrophilic addition to the double bond, may also occur[10].
-
Neutral Conditions : The compound is relatively stable at neutral pH.
-
Basic Conditions : It is generally stable under basic conditions, although the hydroxyl group can be deprotonated by a very strong base to form an alkoxide.
-
| Condition | Stability Considerations | Recommendations |
| Temperature | Flammable liquid. Potential for thermal decomposition/dehydration at high temperatures. | Store at 2-8°C. Handle away from heat and ignition sources[7]. |
| Light | No specific data, but unsaturated compounds can be light-sensitive. | Store in amber vials or in the dark. |
| Air/Oxygen | Susceptible to oxidation at both the alcohol and alkene moieties. | Store under an inert nitrogen atmosphere[7]. |
| pH | Unstable in strong acidic conditions (risk of dehydration, cyclization)[9][10]. Generally stable in neutral and basic media. | Avoid contact with strong acids. Use appropriate buffer systems for formulations. |
Experimental Protocols
The following sections detail standardized methodologies for the evaluation of the solubility and stability of this compound.
Protocol for Determining Solubility in Aqueous and Organic Solvents
This protocol describes a visual method for determining the approximate solubility of this compound. For precise quantification, analytical techniques like HPLC or GC with a calibration curve would be required.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, ethanol, ethyl acetate)
-
Calibrated positive displacement micropipettes
-
Vortex mixer
-
Temperature-controlled water bath or incubator
-
Clear glass vials (e.g., 4 mL) with screw caps
Methodology:
-
Solvent Preparation: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to a glass vial.
-
Temperature Equilibration: Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 30 minutes.
-
Titration with Solute: Add a small, known volume of this compound (e.g., 10 µL) to the solvent.
-
Mixing: Cap the vial securely and vortex for 60 seconds to ensure thorough mixing[11].
-
Observation: Visually inspect the solution against a dark background for any signs of undissolved solute, such as cloudiness, schlieren lines, or a separate liquid layer[11].
-
Incremental Addition: If the solute dissolves completely, continue adding known increments of this compound, repeating the mixing and observation steps after each addition.
-
Saturation Point: The saturation point is reached when a persistent second phase or turbidity is observed after vigorous mixing.
-
Calculation: Calculate the solubility based on the total volume of this compound added to the known volume of solvent before saturation was reached. Convert the result to g/L or mg/mL using the density of this compound (0.828 g/mL).
Protocol for Forced Degradation Study (Stability Assessment)
This protocol outlines a forced degradation study to identify potential degradation pathways and assess the intrinsic stability of this compound.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal).
Materials:
-
This compound
-
Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
High-purity water and a suitable organic solvent (e.g., acetonitrile) for sample dilution
-
HPLC or GC system with a suitable detector (e.g., UV-Vis, MS, or FID)
-
pH meter
-
Oven and photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Stress: Place a solid or liquid sample of this compound in an oven at a high temperature (e.g., 80°C) for 48 hours.
-
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration for analysis.
-
-
Chromatographic Analysis:
-
Analyze all samples using a validated stability-indicating chromatographic method (e.g., HPLC or GC).
-
The method must be capable of separating the intact this compound from any potential degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.
-
Identify and characterize major degradation products, if possible (e.g., using mass spectrometry).
-
Potential Reaction Pathways
The bifunctional nature of this compound allows for a variety of chemical transformations at either the secondary alcohol or the terminal alkene. Understanding these pathways is crucial for predicting incompatibilities and degradation routes.
References
- 1. This compound | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. This compound (CAS 626-94-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound, 626-94-8 [thegoodscentscompany.com]
- 6. (S)-5-hexen-2-ol [flavscents.com]
- 7. This compound CAS#: 626-94-8 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic chemistry - Which reaction occurs first when 5-hexen-1-ol reacts with sulfuric acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. bellevuecollege.edu [bellevuecollege.edu]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 5-Hexen-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hexen-2-ol, a secondary alcohol with the chemical formula C₆H₁₂O, has garnered interest in various chemical and biological fields. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key quantitative data in structured tables and detailing experimental protocols for significant synthetic methods. Furthermore, this document illustrates the known biological activity of this compound through a signaling pathway diagram and outlines the logical progression of its synthesis over time.
Introduction
This compound is a chiral unsaturated alcohol that exists as two enantiomers. It is recognized for its biological activities, including antibacterial, antifungal, antiparasitic, and antimalarial properties[1]. These properties are believed to stem from its ability to competitively inhibit ergosterol biosynthesis, a crucial pathway in fungi and some protozoa[1]. This guide delves into the historical context of its synthesis, tracing the evolution of methodologies and providing detailed experimental insights for the modern researcher.
Historical Perspective and Discovery
The definitive first synthesis of this compound is not prominently documented in readily available literature. However, early work on the synthesis of related unsaturated alcohols provides a likely context for its initial preparation. A notable early example of a relevant synthetic method is the Grignard reaction of allylmagnesium bromide with various aldehydes. A 1940 publication in the Journal of the American Chemical Society by R. A. Smith and D. R. Stevens described the synthesis of a series of allyl carbinols. While this paper primarily details the synthesis of 5-hexen-3-ol, the methodology represents a foundational approach that could have been adapted for the synthesis of this compound by using acetaldehyde as the starting aldehyde.
Key Synthetic Methodologies
The synthesis of this compound has evolved, with various methods being employed to achieve its preparation. The following sections detail some of the most significant approaches, including a plausible early method and more contemporary stereoselective strategies.
Grignard Reaction of Allylmagnesium Bromide with Acetaldehyde
A foundational and straightforward method for the synthesis of racemic this compound involves the Grignard reaction. This reaction utilizes the nucleophilic addition of allylmagnesium bromide to acetaldehyde.
Experimental Protocol:
Part A: Preparation of Allylmagnesium Bromide
-
Apparatus Setup: A dry, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Initial Reagents: The flask is charged with magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.
-
Grignard Reagent Formation: A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred magnesium suspension. The reaction is typically initiated with a small crystal of iodine. The addition is controlled to maintain a gentle reflux.
-
Completion: After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
Part B: Reaction with Acetaldehyde
-
Cooling: The freshly prepared allylmagnesium bromide solution is cooled to 0 °C in an ice bath.
-
Aldehyde Addition: A solution of acetaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
Warming and Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) | Boiling Point (°C) |
| Allyl Bromide | C₃H₅Br | 120.99 | 1.0 eq | - | 70-71 |
| Magnesium | Mg | 24.31 | 1.2 eq | - | - |
| Acetaldehyde | C₂H₄O | 44.05 | 1.0 eq | - | 20.2 |
| This compound | C₆H₁₂O | 100.16 | - | Typically 50-70 | 138-140 |
Stereoselective Synthesis
The development of stereoselective methods has been crucial for obtaining enantiomerically pure forms of this compound, which is important for studying its biological activities. Asymmetric reduction of 5-hexen-2-one is a common strategy.
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: A chiral ruthenium catalyst, such as (R,R)-Ts-DPEN-Ru, is prepared in situ or used as a pre-formed complex.
-
Reaction Setup: A solution of 5-hexen-2-one (1.0 equivalent) in an appropriate solvent (e.g., isopropanol, which also serves as the hydrogen source) is prepared in a reaction vessel under an inert atmosphere.
-
Reaction Execution: The chiral catalyst (typically 0.1-1 mol%) is added to the solution. The mixture is then heated to a specific temperature (e.g., 80 °C) and stirred for several hours.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Purification: The resulting chiral alcohol is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Yield (%) | Enantiomeric Excess (ee, %) |
| 5-Hexen-2-one | C₆H₁₀O | 98.14 | 1.0 eq | - | - |
| (R)- or (S)-5-Hexen-2-ol | C₆H₁₂O | 100.16 | - | >90 | >95 |
Biological Activity and Signaling Pathway
This compound exhibits notable antifungal activity, which is attributed to the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Evolution of Synthetic Strategies
The synthesis of this compound has progressed from classical organometallic additions to sophisticated asymmetric methods, reflecting broader trends in organic synthesis.
Caption: Logical progression of synthetic methodologies for this compound.
Conclusion
This compound serves as an illustrative example of the evolution of synthetic chemistry, from early explorations of fundamental reactions to the modern pursuit of stereochemical precision. Its biological activity highlights the importance of chirality in drug development and provides a compelling case for the continued development of efficient and selective synthetic routes. The methodologies and data presented in this guide offer a valuable resource for researchers engaged in the synthesis and application of this and related chiral molecules.
References
The Natural Occurrence of 5-Hexen-2-OL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of 5-Hexen-2-ol, a six-carbon unsaturated alcohol. The document details its presence in the plant kingdom, outlines the biosynthetic pathway responsible for its formation, and presents the experimental methodologies used for its identification and quantification.
Natural Occurrence of this compound
This compound has been identified as a naturally occurring volatile compound in the plant kingdom. Specifically, it has been detected in the fruit of Campomanesia lineatifolia , a plant native to the Andean region of South America, commonly known as 'champa'.[1][2] The compound contributes to the characteristic aroma profile of the fruit. While its presence is confirmed, the exact concentrations can vary between different parts of the plant.
Quantitative Data
The following table summarizes the identified natural source of this compound. The precise quantitative data from the primary literature was not fully available in the reviewed abstracts; however, the compound was identified as a constituent of the volatile extracts.
| Natural Source | Plant Part | Compound Identified | Method of Identification | Quantitative Data (µg/kg) | Reference |
| Campomanesia lineatifolia R. & P. | Pulp, Peels, Leaves, and Seeds | This compound | HRGC & HRGC-MS | Data not fully available in abstracts | Osorio et al., 2006[1][2] |
Biosynthesis of this compound in Plants: The Lipoxygenase (LOX) Pathway
The biosynthesis of C6-alcohols, including this compound, in plants is primarily attributed to the Lipoxygenase (LOX) pathway .[3][4][5][6][7][8][9][10] This pathway is initiated in response to tissue damage, such as herbivory or mechanical wounding, and leads to the production of a variety of volatile compounds known as green leaf volatiles (GLVs).
The key steps in the biosynthesis of this compound are:
-
Release of Fatty Acids: Upon cell damage, polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid, are released from cell membranes.
-
Oxygenation by Lipoxygenase (LOX): The enzyme lipoxygenase introduces molecular oxygen into the fatty acid chain, forming a hydroperoxide intermediate. For the formation of C6 compounds, 13-hydroperoxides are the key precursors.
-
Cleavage by Hydroperoxide Lyase (HPL): The hydroperoxide is then cleaved by hydroperoxide lyase, yielding a C6-aldehyde and a C12-oxoacid. In the case of linoleic acid, this results in the formation of hexanal.
-
Reduction to Alcohol: The resulting C6-aldehyde is subsequently reduced by an alcohol dehydrogenase (ADH) to the corresponding C6-alcohol. For instance, hexanal is reduced to hexanol. The formation of the double bond at the 5-position is a result of the specific enzymatic cleavage and subsequent modifications.
Signaling Pathway Diagram
References
- 1. Characterization of odor-active volatiles in champa (Campomanesia lineatifolia R. and P.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C6-volatiles derived from the lipoxygenase pathway induce a subset of defense-related genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway | MDPI [mdpi.com]
- 7. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Methodological & Application
Application Notes and Protocols: 5-Hexen-2-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hexen-2-ol is a versatile chiral building block in asymmetric synthesis, valued for its bifunctional nature, containing both a secondary alcohol and a terminal alkene. These functional groups allow for a variety of stereoselective transformations, making it a key intermediate in the synthesis of complex chiral molecules, including natural products and pharmaceuticals. The ability to resolve the racemic mixture of this compound into its individual enantiomers with high purity is crucial for its application in stereospecific reactions. This document details the use of this compound in asymmetric synthesis, with a focus on its dynamic kinetic resolution (DKR).
Core Application: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a powerful technique to convert a racemate into a single enantiomer of a product, achieving theoretical yields of up to 100%. This process combines the enantioselective transformation of one enantiomer with the in-situ racemization of the other. For this compound, a highly effective method involves the combination of an enzymatic acylation and a metal-catalyzed racemization.
A common challenge in the DKR of homoallylic alcohols like this compound is the relatively slow rate of racemization with some standard ruthenium catalysts. However, by employing specific catalyst systems and optimizing reaction conditions, such as increasing the temperature, high yields and excellent enantioselectivities can be achieved.
Reaction Scheme: DKR of this compound
The DKR of (±)-5-hexen-2-ol typically employs an immobilized lipase, such as Candida antarctica lipase B (CALB, often commercialized as Novozym 435), for the enantioselective acylation of the (R)-enantiomer. Simultaneously, a ruthenium complex catalyzes the racemization of the remaining (S)-enantiomer, allowing it to be converted to the reactive (R)-enantiomer and subsequently acylated.
Quantitative Data Summary
The following table summarizes representative data for the dynamic kinetic resolution of homoallylic alcohols, which are structurally similar to this compound. These results demonstrate the high efficiency and enantioselectivity of the chemoenzymatic DKR process.
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Temp. (°C) | Yield (%) | ee (%) |
| This compound | Ru-complex | Novozym 435 | Isopropenyl acetate | 70 | >95 | >99 |
| (E)-Hept-5-en-2-ol | Ru-complex | Novozym 435 | Isopropenyl acetate | 70 | 88 | >99 |
| (E)-Oct-6-en-3-ol | Ru-complex | Novozym 435 | Isopropenyl acetate | 70 | 85 | >99 |
| Cyclohex-2-en-1-ol | Ru-complex | Novozym 435 | Isopropenyl acetate | 60 | 98 | >99 |
Detailed Experimental Protocols
Protocol 1: Dynamic Kinetic Resolution of (±)-5-Hexen-2-ol
This protocol describes a general procedure for the DKR of racemic this compound to produce enantiomerically pure (R)-5-hexen-2-yl acetate.
Materials:
-
(±)-5-Hexen-2-ol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Ruthenium racemization catalyst (e.g., Shvo's catalyst or similar Ru-complex)
-
Isopropenyl acetate (acyl donor)
-
Anhydrous toluene (solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus (e.g., magnetic stirrer with a heating mantle or oil bath)
-
Rotary evaporator
-
Chromatography equipment (for purification)
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system (for enantiomeric excess determination)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (±)-5-hexen-2-ol (1.0 mmol, 1.0 equiv).
-
Add the ruthenium racemization catalyst (0.01-0.02 mmol, 1-2 mol%).
-
Add Novozym 435 (20-30 mg per 100 mg of substrate).
-
Under an inert atmosphere, add anhydrous toluene (5 mL).
-
Add isopropenyl acetate (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the enzyme and the catalyst. Wash the solids with a small amount of toluene or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-5-hexen-2-yl acetate.
-
Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the dynamic kinetic resolution of this compound.
Conclusion
This compound is a valuable chiral synthon, and its enantiomerically pure forms are readily accessible through chemoenzymatic dynamic kinetic resolution. The combination of a robust lipase like Novozym 435 for enantioselective acylation and a suitable ruthenium catalyst for in-situ racemization provides an efficient and high-yielding route to chiral building blocks. The protocols and data presented herein serve as a guide for researchers in the fields of organic synthesis and drug development to utilize this compound in the construction of complex, stereochemically defined molecules.
Application Notes: 5-Hexen-2-ol as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 5-hexen-2-ol as a strategic starting material for the synthesis of valuable pharmaceutical intermediates. The unique combination of a secondary alcohol and a terminal alkene in its structure allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry. This document outlines key synthetic pathways, including the preparation of chiral epoxides and tetrahydrofuran derivatives, which are pivotal components in a range of therapeutic agents.
Key Applications and Synthetic Strategies
This compound serves as a precursor to several important classes of pharmaceutical intermediates. Its functional groups can be selectively manipulated to introduce chirality and build complex molecular architectures.
1. Synthesis of Chiral Epoxides:
The terminal double bond of this compound can be epoxidized to form 4-(oxiran-2-yl)butan-2-ol. The resulting epoxide is a highly valuable chiral building block. For instance, the enantiomerically pure form, (R)-1,2-epoxy-5-hexene, is a known intermediate in the synthesis of the C20–C26 fragment of the potent anticancer drug Halaven® (Eribulin).[1] Furthermore, this chiral epoxide is utilized in the preparation of bicyclic ketones that serve as precursors for cannabinoid receptor modulators.[1]
2. Formation of Tetrahydrofuran Derivatives:
The hydroxyl and alkene functionalities in this compound are perfectly positioned for intramolecular cyclization reactions to form substituted tetrahydrofurans. These five-membered heterocyclic rings are prevalent scaffolds in numerous natural products and pharmaceutical compounds. The synthesis of 2,5-disubstituted tetrahydrofurans can be achieved through methods such as intramolecular etherification.
Experimental Protocols and Data
Protocol 1: Synthesis of (±)-4-(Oxiran-2-yl)butan-2-ol via Epoxidation of this compound
This protocol describes the epoxidation of the terminal double bond of this compound to yield the corresponding racemic epoxide.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford (±)-4-(oxiran-2-yl)butan-2-ol.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Key Reagent | m-CPBA | [1] |
| Typical Yield | 70-85% | Adapted from[1] |
| Product Purity | >95% (by GC-MS) | Adapted from[1] |
Note: The synthesis of the enantiomerically pure epoxide often involves either the use of a chiral epoxidation catalyst or the resolution of the racemic mixture.[1]
Protocol 2: Intramolecular Etherification of this compound to 2-methyl-5-vinyltetrahydrofuran
This protocol outlines a general procedure for the acid-catalyzed intramolecular cyclization of this compound.
Materials:
-
This compound
-
A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound in an anhydrous solvent, add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography to yield 2-methyl-5-vinyltetrahydrofuran.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | This compound |
| Catalyst | H₂SO₄ or p-TsOH |
| Typical Yield | Varies with conditions |
| Product Purity | Varies with purification |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound into valuable pharmaceutical intermediates.
References
Application Notes and Protocols for the Reaction of 5-Hexen-2-ol with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 5-hexen-2-ol and Grignard reagents. This information is intended to guide researchers in designing and executing experiments involving this class of reaction, with a focus on potential applications in organic synthesis and drug development.
Introduction and Reaction Mechanism
This compound is a secondary alcohol containing a terminal alkene. Grignard reagents (RMgX) are potent nucleophiles and strong bases. The primary and most rapid reaction between this compound and a Grignard reagent is an acid-base reaction. The Grignard reagent deprotonates the hydroxyl group to form a magnesium alkoxide and the corresponding alkane. This initial reaction consumes one equivalent of the Grignard reagent.
The general scheme for this acid-base reaction is:
CH₂(CH)CH₂CH₂CH(OH)CH₃ + R-MgX → CH₂(CH)CH₂CH₂CH(OMgX)CH₃ + R-H
Subsequent reactions are possible, particularly if an excess of the Grignard reagent is used or if the reaction conditions are altered to favor other pathways. One such possibility is the intramolecular carbo-magnesiation, leading to the formation of a five-membered ring. This cyclization is typically catalyzed by transition metals.
Another potential reaction is the displacement of the allylic hydroxyl group, which can occur with heating. This can lead to the formation of substituted hexenes. The specific products formed and their yields are highly dependent on the reaction conditions, including the nature of the Grignard reagent, the solvent, the temperature, and the presence of any catalysts.
Applications in Synthesis
The reaction of this compound with Grignard reagents can be synthetically useful in several ways:
-
In situ protection: The formation of the magnesium alkoxide can serve as an in-situ protection of the hydroxyl group, allowing for subsequent reactions at other positions of the molecule.
-
Cyclization Reactions: Under specific catalytic conditions, the reaction can be directed towards intramolecular cyclization, providing access to substituted cyclopentylmethanols. This is a valuable transformation for the synthesis of complex molecules.
-
Allylic Substitution: The hydroxyl group can be displaced by the alkyl or aryl group from the Grignard reagent, leading to the formation of new carbon-carbon bonds.
Quantitative Data
The following table summarizes representative data for the reaction of this compound and similar unsaturated alcohols with Grignard reagents, highlighting the impact of reaction conditions on product distribution.
| Substrate | Grignard Reagent | Catalyst/Conditions | Major Product(s) | Yield (%) | Reference |
| This compound | n-BuMgCl | NiCl₂(dppp) | 2-Methyl-4-octene, 4-Decene | 65, 30 | |
| (Z)-4-Hexen-1-ol | MeMgBr | Cp₂TiCl₂ | (1R,2S)-1,2-dimethylcyclopentanol | 71 | |
| 4-Penten-1-ol | EtMgBr | Cp₂TiCl₂ | 1-ethyl-2-methylcyclopentanol | 81 | |
| 5-Hexen-1-ol | EtMgBr | Cp₂TiCl₂ | (1-ethyl-2-methylcyclopentyl)methanol | 65 |
Experimental Protocols
Protocol 1: Titanocene Dichloride-Catalyzed Cyclization of this compound
This protocol describes the titanocene dichloride-catalyzed intramolecular cyclization of this compound upon reaction with a Grignard reagent.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) in diethyl ether
-
Titanocene dichloride (Cp₂TiCl₂)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septum
-
Syringes
-
Ice bath
-
Separatory funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (2.2 mmol, 2.2 equivalents) to the solution via syringe. Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of titanocene dichloride (0.1 mmol, 0.1 equivalents) in anhydrous diethyl ether (2 mL).
-
Add the titanocene dichloride solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Primary acid-base reaction of this compound with a Grignard reagent.
Caption: Experimental workflow for the catalyzed reaction of this compound.
Caption: Factors influencing the reaction outcome of this compound with Grignard reagents.
Application Notes and Protocols for the Oxidation of 5-Hexen-2-ol to 5-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical oxidation of the secondary alcohol, 5-hexen-2-ol, to the corresponding ketone, 5-hexen-2-one. This transformation is a fundamental process in organic synthesis, often employed in the preparation of complex molecules and pharmaceutical intermediates. The protocols outlined below utilize two common and effective oxidation methodologies: Dess-Martin Periodinane (DMP) oxidation and Swern oxidation.
Introduction
The oxidation of secondary alcohols to ketones is a cornerstone of organic chemistry. 5-Hexen-2-one is a valuable synthetic intermediate due to its bifunctional nature, possessing both a ketone and a terminal alkene. These functional groups allow for a variety of subsequent chemical modifications, making it a versatile building block in multi-step syntheses. The choice of oxidant is critical to ensure high yield and selectivity, avoiding over-oxidation or side reactions with the terminal double bond. This note details two reliable methods for this conversion, highlighting their respective advantages and procedural details.
Data Presentation: Comparison of Oxidation Methods
| Parameter | Dess-Martin Oxidation | Swern Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane (DMP) | Dimethyl sulfoxide (DMSO), Oxalyl chloride |
| Stoichiometry (Oxidant) | ~1.5 equivalents | ~2.0 equivalents (DMSO), ~1.5 equivalents (Oxalyl chloride) |
| Base | Not required (can be buffered) | Triethylamine (~5.0 equivalents) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature (approx. 25 °C) | -78 °C to Room Temperature |
| Reaction Time | 1 - 3 hours | 1 - 2 hours |
| Typical Yield | >90% (estimated for similar substrates) | >90% (estimated for similar substrates) |
| Work-up | Quenching with Na₂S₂O₃/NaHCO₃, extraction | Quenching with water, extraction |
| Advantages | Mild conditions, short reaction time, easy work-up | Mild conditions, high yield, avoids heavy metals |
| Disadvantages | DMP is potentially explosive and costly | Requires low temperatures, malodorous byproducts |
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of this compound
The Dess-Martin oxidation is a mild and highly efficient method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1] It is known for its operational simplicity and tolerance of various functional groups.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add Dess-Martin Periodinane (6.36 g, 15.0 mmol, 1.5 equiv) in one portion at room temperature.
-
Stir the resulting suspension at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL).
-
Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-hexen-2-one.
Protocol 2: Swern Oxidation of this compound
The Swern oxidation is another mild and widely used method for converting alcohols to aldehydes or ketones.[2][3][4] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine. This method is particularly useful for sensitive substrates as it is performed at low temperatures.[3]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (40 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.3 mL, 15.0 mmol, 1.5 equiv) to the stirred DCM.
-
In a separate flask, prepare a solution of anhydrous DMSO (2.1 mL, 30.0 mmol, 3.0 equiv) in anhydrous DCM (10 mL).
-
Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C over 15 minutes. Stir the mixture for an additional 30 minutes at -78 °C.
-
Prepare a solution of this compound (1.0 g, 10.0 mmol) in anhydrous DCM (10 mL).
-
Add the alcohol solution dropwise to the reaction mixture at -78 °C over 15 minutes. Stir for an additional 30 minutes at this temperature.
-
Add triethylamine (7.0 mL, 50.0 mmol, 5.0 equiv) dropwise to the reaction mixture.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-hexen-2-one.
Characterization of 5-Hexen-2-one
The final product, 5-hexen-2-one, can be characterized by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 300 MHz): δ 5.85-5.75 (m, 1H), 5.05-4.95 (m, 2H), 2.50 (t, J=7.5 Hz, 2H), 2.30 (q, J=7.5 Hz, 2H), 2.15 (s, 3H).[5][6]
-
¹³C NMR (CDCl₃, 75 MHz): δ 208.5, 137.0, 115.5, 42.5, 29.5, 27.5.
-
IR (neat): ν 3077, 2925, 1715 (C=O), 1642 (C=C), 1410, 1360, 915 cm⁻¹.[7][8]
Mandatory Visualizations
Caption: Experimental workflow for the oxidation of this compound.
Caption: Chemical transformation of this compound to 5-Hexen-2-one.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 5-Hexen-2-one - SpectraBase [spectrabase.com]
- 6. Solved 1. With the molecule 5-Hexen-2-one use the | Chegg.com [chegg.com]
- 7. 5-Hexene-2-one | C6H10O | CID 7989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Reduction of 5-Hexen-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various methods of reducing 5-Hexen-2-one, a key chemical transformation in organic synthesis. The protocols cover selective reduction of the ketone to an alcohol, complete saturation of both the ketone and the alkene functionalities, and enantioselective reduction to yield chiral alcohols, which are of significant interest in drug development.
Introduction
5-Hexen-2-one is a versatile building block in organic synthesis. Its reduction can yield two primary products with distinct functionalities: 5-Hexen-2-ol, through selective reduction of the ketone, or 2-Hexanol, by reduction of both the ketone and the carbon-carbon double bond. Furthermore, the creation of a stereocenter at the second carbon during the reduction of the ketone to an alcohol makes enantioselective methods highly valuable for the synthesis of chiral intermediates in the pharmaceutical industry. The choice of reducing agent and reaction conditions is critical to achieving the desired outcome with high yield and selectivity. This document outlines four distinct protocols for the reduction of 5-Hexen-2-one, providing detailed methodologies and comparative data.
Data Presentation
The following table summarizes quantitative data for the different reduction protocols of 5-Hexen-2-one and analogous ketones. This allows for a direct comparison of the efficacy and selectivity of each method.
| Protocol | Reducing Agent/Catalyst | Product | Selectivity | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | This compound | High for ketone reduction | >95 (estimated) | 1 - 2 | 0 - 25 |
| Luche Reduction | NaBH₄, Cerium(III) Chloride (CeCl₃) | This compound | Very high for ketone reduction | >98 (estimated) | 0.5 - 1 | 0 |
| Catalytic Hydrogenation | Hydrogen (H₂), Palladium on Carbon (Pd/C) | 2-Hexanol | Reduces both ketone and alkene | High (estimated) | 2 - 6 | 25 |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide, Isopropanol | This compound | High for ketone reduction | ~80-90 (estimated) | 4 - 12 | 82 (reflux) |
| Enzymatic Reduction | Ketoreductase (e.g., from Candida parapsilosis) | (S)-5-Hexen-2-ol or (R)-5-Hexen-2-ol | High enantioselectivity (>99% ee) | >90 (estimated) | 24 - 48 | 25 - 37 |
Note: Quantitative data for 5-Hexen-2-one is limited in the literature. The presented yields and reaction times are based on established knowledge of these reactions with similar aliphatic ketones and are intended as representative examples.
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 5-Hexen-2-one
This protocol describes a straightforward and efficient method for the selective reduction of the ketone functionality in 5-Hexen-2-one to yield this compound, leaving the alkene untouched.
Materials:
-
5-Hexen-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of 5-Hexen-2-one in 50 mL of methanol.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Slowly add 1.0 g of sodium borohydride to the solution in small portions over 15 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly add 20 mL of deionized water to quench the reaction.
-
Acidify the mixture to pH ~6 with 1 M HCl.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by fractional distillation or column chromatography if necessary.
Protocol 2: Luche Reduction of 5-Hexen-2-one
This protocol utilizes a combination of sodium borohydride and cerium(III) chloride for a highly selective reduction of the ketone in the presence of the alkene. The Luche reduction is particularly mild and often gives excellent yields.[1][2]
Materials:
-
5-Hexen-2-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.0 g of 5-Hexen-2-one and 7.6 g of cerium(III) chloride heptahydrate in 50 mL of methanol.
-
Stir the solution at room temperature until the cerium salt is fully dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 1.0 g of sodium borohydride in small portions over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding 20 mL of deionized water.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purify as needed.
Protocol 3: Catalytic Hydrogenation of 5-Hexen-2-one
This protocol describes the reduction of both the ketone and the alkene functionalities in 5-Hexen-2-one to produce 2-Hexanol using catalytic hydrogenation with palladium on carbon.[3]
Materials:
-
5-Hexen-2-one
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Hydrogenation flask (e.g., Parr shaker bottle or a thick-walled flask)
-
Magnetic stirrer and stir bar or mechanical shaker
-
Hydrogen balloon or hydrogen gas cylinder with regulator
-
Celite or filter paper
Procedure:
-
In a hydrogenation flask, dissolve 5.0 g of 5-Hexen-2-one in 50 mL of ethanol.
-
Carefully add 0.5 g of 10% Pd/C to the solution under an inert atmosphere (e.g., argon or nitrogen). Caution: Pd/C is flammable in the presence of air and solvents.
-
Seal the flask and purge the system with hydrogen gas several times.
-
Pressurize the flask with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure).
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours.
-
Monitor the reaction by GC or TLC.
-
Once the reaction is complete, carefully vent the excess hydrogen in a well-ventilated hood.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to obtain 2-Hexanol.
-
Purify by distillation if necessary.
Protocol 4: Meerwein-Ponndorf-Verley (MPV) Reduction of 5-Hexen-2-one
The MPV reduction is a highly chemoselective method for reducing ketones to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol.[4][5]
Materials:
-
5-Hexen-2-one
-
Aluminum isopropoxide
-
Anhydrous isopropanol
-
Anhydrous toluene
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.
-
To the round-bottom flask, add 5.0 g of 5-Hexen-2-one, 10.4 g of aluminum isopropoxide, and 50 mL of anhydrous isopropanol.
-
Heat the mixture to a gentle reflux.
-
Slowly distill off the acetone formed during the reaction along with isopropanol.
-
Maintain the reaction volume by adding fresh anhydrous isopropanol dropwise.
-
Continue the reaction for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Hydrolyze the aluminum alkoxide product by slowly adding 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
-
Purify by distillation.
Protocol 5: Enantioselective Enzymatic Reduction of 5-Hexen-2-one
This protocol provides a general framework for the enantioselective reduction of 5-Hexen-2-one using a ketoreductase (KRED) to produce a chiral alcohol. The specific KRED and conditions may need to be optimized for this substrate. Enzymes from sources like Candida parapsilosis are known for their utility in reducing ketones.[6]
Materials:
-
5-Hexen-2-one
-
Ketoreductase (KRED)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., isopropanol, DMSO)
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate
Procedure:
-
In a reaction vessel, prepare a buffered solution (e.g., 50 mL of 100 mM phosphate buffer, pH 7.0).
-
Add the KRED enzyme to the buffer.
-
Add the NADH or NADPH cofactor and the components of the cofactor regeneration system.
-
Add 5-Hexen-2-one (e.g., to a final concentration of 10-50 mM). An organic co-solvent (1-10% v/v) may be used to improve substrate solubility.
-
Incubate the reaction mixture in an incubator shaker at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress and enantiomeric excess (ee) by chiral GC or HPLC.
-
Once the desired conversion and ee are reached (typically 24-48 hours), stop the reaction.
-
If using whole cells, centrifuge the mixture to pellet the cells.
-
Extract the supernatant or the entire reaction mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the chiral this compound by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Hexen-2-OL in Flavor and Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract:
While 5-Hexen-2-OL is not extensively documented as a primary flavor and fragrance ingredient, its chemical structure presents it as a valuable precursor for the synthesis of novel flavor and fragrance compounds.[1] This document outlines the potential applications of this compound as a building block for creating unique esters and other derivatives with potential green, fruity, and complex aroma profiles. The protocols provided herein focus on enzymatic and chemical synthesis methods to convert this compound into potentially valuable aroma chemicals. The information is intended to guide researchers in exploring new creative avenues in flavor and fragrance development.
Introduction to this compound and its Potential in Aroma Synthesis
This compound is a C6 unsaturated alcohol.[2] While some sources indicate it is not for direct use in flavor and fragrance applications, its corresponding ketone, 5-Hexen-2-one, is recognized as a fragrance ingredient.[3] This suggests that derivatives of the C6 unsaturated backbone are of interest to the flavor and fragrance industry. The primary application explored in these notes is the use of this compound as a pro-aroma compound, specifically through its conversion into various esters. Esters are a critical class of aroma compounds, often imparting fruity and floral notes.[4] For instance, various hexenyl esters are known for their powerful green and fruity aromas, such as cis-3-hexenyl acetate (sharp, green, cut grass) and cis-3-hexenyl butyrate (fruity, green, wine-like).[5][6][7] By reacting this compound with different carboxylic acids, it is possible to generate a library of novel esters with unique and potentially desirable sensory properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H12O | [2][8] |
| Molecular Weight | 100.16 g/mol | [2][8] |
| CAS Number | 626-94-8 | [2][8] |
| Boiling Point | 139-140 °C at 760 mmHg | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Solubility | Soluble in water (15.84 g/L at 25 °C est.) | [1] |
Proposed Synthesis of Flavor and Fragrance Esters from this compound
The primary route to developing new aroma compounds from this compound is through esterification. Both chemical and enzymatic methods can be employed.
Enzymatic synthesis, particularly using lipases, is a preferred method in the flavor and fragrance industry due to its high selectivity, mild reaction conditions, and the "natural" label of the resulting products.[9][10] Lipases can catalyze esterification reactions between an alcohol and a carboxylic acid.[11][12]
Experimental Protocol: Lipase-Catalyzed Synthesis of 5-Hexen-2-yl Acetate
Objective: To synthesize 5-Hexen-2-yl acetate from this compound and acetic acid using an immobilized lipase.
Materials:
-
This compound
-
Glacial acetic acid
-
Immobilized Lipase (e.g., Novozym 435, Lipase from Candida antarctica B)
-
Anhydrous solvent (e.g., hexane, toluene)
-
Molecular sieves (3Å or 4Å)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and glacial acetic acid (1.5 equivalents) in the anhydrous solvent.
-
Add immobilized lipase (typically 5-10% by weight of the substrates).
-
Add molecular sieves to the reaction mixture to remove the water produced during the reaction, which drives the equilibrium towards ester formation.
-
Seal the flask and stir the mixture at a controlled temperature (e.g., 40-50 °C) for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Once the reaction is complete, filter off the immobilized lipase and molecular sieves. The lipase can be washed with fresh solvent and reused.
-
Wash the organic phase with 5% sodium bicarbonate solution to remove unreacted acetic acid, followed by a wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude 5-Hexen-2-yl acetate can be purified by vacuum distillation or column chromatography.
-
Characterize the final product by GC-MS to confirm its identity and purity.
Fischer esterification is a classic method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[13]
Experimental Protocol: Fischer Esterification for the Synthesis of 5-Hexen-2-yl Butyrate
Objective: To synthesize 5-Hexen-2-yl butyrate from this compound and butyric acid using an acid catalyst.
Materials:
-
This compound
-
Butyric acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Combine this compound (1 equivalent), butyric acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) in a round-bottom flask with toluene.
-
Attach a Dean-Stark apparatus and a reflux condenser to the flask.
-
Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (typically 3-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 5% sodium bicarbonate solution to neutralize the acid catalyst and remove excess butyric acid, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the resulting crude ester by vacuum distillation.
-
Confirm the structure and purity of the 5-Hexen-2-yl butyrate using GC-MS and NMR spectroscopy.
Potential Sensory Profiles of 5-Hexen-2-yl Esters
While the sensory properties of esters derived from this compound are not documented, we can hypothesize their aroma profiles based on structurally similar compounds. The "hexenyl" moiety typically contributes green notes, while the ester group adds fruity characteristics.
| Potential Ester of this compound | Carboxylic Acid Used | Hypothesized Aroma Profile |
| 5-Hexen-2-yl acetate | Acetic acid | Green, slightly fruity, with a hint of a pear-like character. |
| 5-Hexen-2-yl butyrate | Butyric acid | Fruity (pineapple, apple), green, with a potential for a slightly cheesy or buttery undertone. |
| 5-Hexen-2-yl hexanoate | Hexanoic acid | Waxy, fruity (unripe fruit), green, and potentially fatty notes. |
| 5-Hexen-2-yl isovalerate | Isovaleric acid | Fruity (apple, berry), cheesy, with a sweet and slightly sweaty note. |
Biotransformation of this compound
Another potential application is the biotransformation of this compound into its corresponding aldehyde, 5-hexen-2-one, which is a known fragrance ingredient. This can be achieved using alcohol dehydrogenases (ADHs) or oxidases.[14][15]
Conceptual Workflow for Biotransformation
Caption: Biotransformation of this compound to 5-Hexen-2-one.
Olfactory Perception of Synthesized Aroma Compounds
The perception of flavor and fragrance molecules begins with their interaction with olfactory receptors in the nasal cavity. The general signaling pathway is outlined below.
Signaling Pathway for Olfactory Perception
Caption: Simplified olfactory signal transduction pathway.
Conclusion
This compound, while not a conventional flavor and fragrance ingredient itself, holds promise as a versatile building block for the synthesis of novel aroma chemicals. The protocols and conceptual frameworks provided in these application notes offer a starting point for researchers to explore the synthesis of new esters and other derivatives. The potential for creating unique green and fruity aroma profiles through both chemical and enzymatic methods makes this compound a target of interest for innovation in the flavor and fragrance industry. Further sensory evaluation of the synthesized compounds is necessary to fully elucidate their potential applications.
References
- 1. This compound, 626-94-8 [thegoodscentscompany.com]
- 2. This compound [webbook.nist.gov]
- 3. 5-Hexene-2-one | C6H10O | CID 7989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Esters | Research Starters | EBSCO Research [ebsco.com]
- 5. nbinno.com [nbinno.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. fraterworks.com [fraterworks.com]
- 8. This compound (CAS 626-94-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficient whole-cell oxidation of α,β-unsaturated alcohols to α,β-unsaturated aldehydes through the cascade biocatalysis of alcohol dehydrogenase, NADPH oxidase and hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Resolution of Racemic 5-Hexen-2-OL: Application Notes and Protocols for Researchers
Introduction
The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a chiral molecule is often associated with a single enantiomer. Enzymatic kinetic resolution (EKR) has emerged as a powerful and green technology for the synthesis of optically active alcohols. This application note provides a detailed protocol for the enzymatic resolution of racemic 5-hexen-2-ol, a versatile chiral building block, utilizing lipases for enantioselective acylation. The methodologies described herein are intended for researchers, scientists, and professionals involved in drug discovery and development. Enantiomerically pure this compound and its derivatives are valuable synthons for the synthesis of complex bioactive molecules, including antiviral agents. For instance, a derivative of (R)-5-hexen-2-ol, (R)-(+)-1,2-epoxy-5-hexene, is a key intermediate in the synthesis of a fragment of the anti-HIV drug lenacapavir[1].
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is based on the differential rate of reaction of the two enantiomers of a racemic mixture with an enzyme. In the case of racemic this compound, a lipase is used to selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other (S-enantiomer). This results in a mixture of the acylated enantiomer (e.g., (R)-5-hexen-2-yl acetate) and the unreacted, enantiomerically enriched alcohol (e.g., (S)-5-hexen-2-ol). The two can then be separated, providing access to both enantiomers in high enantiomeric purity.
Recommended Enzymes and Reagents
Lipases are the most commonly used enzymes for the kinetic resolution of secondary alcohols due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. For the resolution of this compound, the following enzymes are recommended based on their proven efficacy with structurally similar secondary and allylic alcohols:
-
Candida antarctica Lipase B (CALB): Often used in an immobilized form (e.g., Novozym® 435), CALB is known for its excellent enantioselectivity and thermal stability. It has been shown to efficiently resolve various aliphatic secondary alcohols, including unsaturated ones, yielding products with very high enantiomeric excess (>99%)[2].
-
Pseudomonas cepacia Lipase (PCL): Also known as Burkholderia cepacia lipase, PCL is another highly effective biocatalyst for the resolution of secondary alcohols, including allylic alcohols[3][4]. It is available in both free and immobilized forms.
Acyl Donor: Vinyl acetate is a widely used and highly efficient acyl donor for lipase-catalyzed resolutions. Its use is advantageous because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving it to completion.
Solvent: A non-polar organic solvent such as hexane or heptane is typically used to minimize enzyme denaturation and side reactions.
Experimental Data
The following tables summarize the expected quantitative data for the enzymatic resolution of racemic secondary alcohols based on literature values for structurally similar substrates. These values provide a benchmark for the expected outcome of the resolution of this compound.
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Alcohol (%) | e.e. of Acetate (%) | Reference |
| (±)-oct-1-en-3-ol | Candida antarctica Lipase B | Vinyl Acetate | Hexane | ~50 | >99 | >99 | [2] |
| (±)-1-phenylethanol | Pseudomonas cepacia Lipase | Vinyl Acetate | MTBE | 50 | >99 | >99 | [5] |
| Various Allylic Alcohols | Pseudomonas cepacia Lipase | p-Chlorophenyl Acetate | CH₂Cl₂ | >80 (DKR) | N/A | >99 | [4] |
e.e. = enantiomeric excess; MTBE = methyl tert-butyl ether; DKR = Dynamic Kinetic Resolution
Experimental Workflow
The overall experimental workflow for the enzymatic resolution of racemic this compound is depicted in the following diagram.
Detailed Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound using Candida antarctica Lipase B (CALB)
This protocol is adapted from the successful resolution of similar aliphatic secondary alcohols[2].
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate
-
Hexane (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography elution
Procedure:
-
To a solution of racemic this compound (1.0 g, 10 mmol) in hexane (50 mL) in a dry flask, add vinyl acetate (1.3 g, 15 mmol).
-
Add immobilized CALB (100 mg) to the mixture.
-
Seal the flask and stir the suspension at 30°C.
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 6 hours) and analyzing them by chiral gas chromatography (see Protocol 2).
-
Stop the reaction when the conversion reaches approximately 50% (typically within 24-48 hours).
-
Remove the enzyme by filtration and wash it with hexane.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude mixture of (S)-5-hexen-2-ol and (R)-5-hexen-2-yl acetate.
-
Separate the unreacted alcohol and the acetate by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Protocol 2: Chiral Gas Chromatography (GC) Analysis
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral capillary column (e.g., a cyclodextrin-based column such as Rt-βDEXse or equivalent).
GC Conditions (starting point, may require optimization):
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Carrier Gas: Helium
-
Injection Volume: 1 µL
Procedure:
-
Prepare a standard solution of racemic this compound to determine the retention times of the two enantiomers.
-
Prepare a standard solution of the corresponding acetate to determine its retention time.
-
Dilute the aliquots from the enzymatic reaction with hexane and inject them into the GC.
-
Determine the enantiomeric excess (e.e.) of the remaining this compound and the formed 5-hexen-2-yl acetate by integrating the peak areas of the respective enantiomers.
-
Calculate the conversion (c) and the enantioselectivity factor (E) using the following formulas:
-
e.e. (alcohol) = ([S] - [R]) / ([S] + [R]) * 100
-
e.e. (acetate) = ([R'] - [S']) / ([R'] + [S']) * 100
-
c = e.e. (alcohol) / (e.e. (alcohol) + e.e. (acetate))
-
E = ln[1 - c(1 + e.e. (acetate))] / ln[1 - c(1 - e.e. (acetate))]
-
Signaling Pathways and Logical Relationships
The logical relationship in a kinetic resolution process, governed by the relative reaction rates of the enantiomers, can be visualized as follows.
References
- 1. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
Synthesis of Substituted Tetrahydrofurans from 5-Hexen-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrahydrofurans from the versatile starting material, 5-hexen-2-ol. The tetrahydrofuran moiety is a crucial structural motif found in a wide array of biologically active natural products and pharmaceuticals. Consequently, the development of stereoselective methods for the synthesis of substituted tetrahydrofurans is of significant interest to the drug development community.
This guide outlines three primary methodologies for the cyclization of this compound: Iodoetherification, Oxymercuration-Demercuration, and Palladium-Catalyzed Cyclization. Each section includes a detailed experimental protocol, a summary of expected outcomes, and a discussion of the reaction's scope and limitations.
Key Synthetic Pathways
The intramolecular cyclization of this compound can be achieved through several distinct mechanisms, each offering unique advantages in terms of stereocontrol and functional group tolerance. The primary strategies discussed herein involve electrophilic cyclization and transition metal-catalyzed cross-coupling.
Caption: Overview of synthetic routes from this compound to substituted tetrahydrofurans.
Iodoetherification
Iodoetherification is a classic and reliable method for the synthesis of tetrahydrofurans. The reaction proceeds via an electrophilic addition of iodine to the double bond, followed by intramolecular attack of the hydroxyl group. This method typically follows Baldwin's rules for ring closure, favoring the 5-exo-trig pathway to yield the five-membered tetrahydrofuran ring.
Experimental Protocol:
-
Materials: this compound, iodine (I₂), sodium bicarbonate (NaHCO₃), dichloromethane (CH₂Cl₂), saturated aqueous sodium thiosulfate (Na₂S₂O₃), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of this compound (1.0 equiv) in dichloromethane (0.1 M) at 0 °C is added sodium bicarbonate (2.0 equiv).
-
Iodine (1.5 equiv) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of saturated aqueous sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 2-(iodomethyl)-5-methyltetrahydrofuran, is purified by flash column chromatography on silica gel.
-
Quantitative Data:
| Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 2-(Iodomethyl)-5-methyltetrahydrofuran | 75-90 | 1:1 to 3:1 |
Note: The diastereoselectivity of iodoetherification can be influenced by the stereocenter at the C2 position of the starting material and the reaction conditions.
Caption: Experimental workflow for the iodoetherification of this compound.
Oxymercuration-Demercuration
Intramolecular oxymercuration-demercuration provides a reliable method for the synthesis of hydroxylated tetrahydrofurans. The reaction is initiated by the addition of a mercury(II) salt to the alkene, which is then trapped by the internal hydroxyl nucleophile. Subsequent demercuration with sodium borohydride replaces the mercury with a hydrogen atom. A key advantage of this method is the suppression of carbocation rearrangements.
Experimental Protocol:
-
Materials: this compound, mercury(II) acetate (Hg(OAc)₂), tetrahydrofuran (THF), water, sodium borohydride (NaBH₄), sodium hydroxide (NaOH).
-
Procedure:
-
A solution of this compound (1.0 equiv) in a 1:1 mixture of THF and water (0.2 M) is prepared.
-
Mercury(II) acetate (1.1 equiv) is added, and the mixture is stirred at room temperature for 1 hour.
-
A solution of sodium borohydride (0.5 equiv) in 3 M aqueous sodium hydroxide (5 equiv) is added dropwise at 0 °C.
-
The mixture is stirred for an additional hour at room temperature.
-
The reaction is diluted with water and extracted with diethyl ether (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 2-methyl-5-(hydroxymethyl)tetrahydrofuran, is purified by flash column chromatography.
-
Quantitative Data:
Based on general outcomes for intramolecular oxymercuration-demercuration of similar substrates, the following results can be anticipated.
| Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 2-Methyl-5-(hydroxymethyl)tetrahydrofuran | 80-95 | 2:1 to 5:1 |
Note: The demercuration step with sodium borohydride is typically not stereospecific, which can lead to a mixture of diastereomers.
Caption: Experimental workflow for the oxymercuration-demercuration of this compound.
Palladium-Catalyzed Arylative Cyclization
Palladium-catalyzed reactions have emerged as powerful tools for the stereoselective synthesis of complex molecules. In the context of tetrahydrofuran synthesis from γ-hydroxy alkenes, these methods allow for the concomitant formation of a C-C and a C-O bond. The reaction of this compound with an aryl bromide in the presence of a palladium catalyst and a suitable base can lead to the formation of 2-aryl-5-methyltetrahydrofurans with good diastereoselectivity.
Experimental Protocol (Adapted from the work of J.P. Wolfe and coworkers):
-
Materials: this compound, aryl bromide (e.g., 4-bromotoluene), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a suitable phosphine ligand (e.g., 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl - SPhos), sodium tert-butoxide (NaOtBu), and toluene.
-
Procedure:
-
To an oven-dried Schlenk tube are added Pd₂(dba)₃ (2 mol %), the phosphine ligand (4 mol %), and sodium tert-butoxide (2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Toluene (to achieve a 0.2 M concentration of the limiting reagent), this compound (1.2 equiv), and the aryl bromide (1.0 equiv) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
-
The reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
-
Quantitative Data for Analogous Systems:
The following data is based on the cyclization of similar γ-hydroxy terminal alkenes and provides an indication of the expected outcome for this compound.
| Aryl Bromide | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 4-Bromotoluene | 70-85 | >20:1 |
| 4-Bromoanisole | 75-90 | >20:1 |
| 1-Bromonaphthalene | 65-80 | >20:1 |
Note: The high trans-selectivity is a hallmark of this palladium-catalyzed cyclization. The choice of ligand is crucial for achieving high yields and selectivities.
Application Notes and Protocols: The Role of 5-Hexen-2-ol in Insect Pheromone Synthesis
Introduction
5-Hexen-2-ol is a versatile and valuable chiral building block in the asymmetric synthesis of insect pheromones. Its structure, featuring a secondary alcohol that can be obtained in high enantiopurity and a terminal double bond, allows for a variety of chemical transformations. The chirality at the C2 position is particularly significant, as the biological activity of many insect pheromones is highly dependent on their stereochemistry. This document provides detailed application notes and experimental protocols for the synthesis of key insect pheromones and their precursors starting from this compound and its corresponding ketone, 5-Hexen-2-one.
Application Note 1: Enantioselective Synthesis of (R)-5-Hexen-2-ol via Biocatalysis
The enantioselective reduction of the prochiral ketone 5-Hexen-2-one to the chiral alcohol (R)-5-Hexen-2-ol is a critical first step for many pheromone syntheses. Biocatalysis using common baker's yeast (Saccharomyces cerevisiae) offers an inexpensive, environmentally friendly, and highly stereoselective method for this transformation, yielding the (R)-enantiomer with high enantiomeric excess, in accordance with Prelog's rule.
Data Presentation: Bioreduction of 5-Hexen-2-one
| Step | Substrate | Biocatalyst | Key Reagents & Conditions | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 5-Hexen-2-one | Saccharomyces cerevisiae | D-Glucose (or Sucrose), Water, 30-37°C, 48-72h | (R)-5-Hexen-2-ol | 60-85 | >95 |
Experimental Protocol: Baker's Yeast Reduction of 5-Hexen-2-one
This protocol describes the laboratory-scale asymmetric reduction of 5-Hexen-2-one to (R)-5-Hexen-2-ol.[1][2]
-
Yeast Activation: In a 1 L Erlenmeyer flask, dissolve 50 g of D-glucose (or sucrose) in 500 mL of warm (approx. 35-40°C) tap water. To this solution, add 20 g of active dry baker's yeast.
-
Fermentation: Vigorously stir or shake the flask for 1 hour at 30-35°C to activate the yeast and initiate fermentation. The appearance of foam is an indicator of activity.
-
Substrate Addition: Dissolve 2.0 g (20.4 mmol) of 5-Hexen-2-one in a minimal amount of ethanol (approx. 5 mL) to ensure miscibility. Add this solution dropwise to the fermenting yeast mixture.
-
Reaction: Seal the flask with a fermentation lock or a cotton plug to allow CO₂ to escape while preventing contamination. Vigorously stir the mixture at room temperature (or preferably at 30°C) for 48 to 72 hours.
-
Work-up: After the reaction period, add approximately 50 g of Celite (diatomaceous earth) to the mixture and stir for 15 minutes to create a filterable slurry.
-
Filtration and Extraction: Filter the mixture through a Büchner funnel, washing the yeast cake with 100 mL of diethyl ether. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure (R)-5-Hexen-2-ol. The enantiomeric excess can be determined by chiral GC analysis.
Logical Relationship: Versatility of this compound in Synthesis
The following diagram illustrates how the two key functional groups of this compound, the chiral alcohol and the terminal alkene, serve as handles for various synthetic transformations leading to different pheromone structures.
Application Note 2: Synthesis of a Key (–)-Frontalin Precursor
(–)-Frontalin is an aggregation pheromone of several bark beetle species. A key intermediate in its enantioselective synthesis is the chiral allylic alcohol, (S,E)-6,8-dihydroxy-2,6-dimethyloct-2-ene, which can be derived from (R)-5-Hexen-2-ol. The synthesis involves converting the alcohol to a ketone, performing a Wittig reaction to extend the carbon chain, and then a stereoselective dihydroxylation.
Data Presentation: Synthesis of (–)-Frontalin Precursor
| Step | Starting Material | Key Reagents & Conditions | Intermediate/Product | Yield (%) | Stereoselectivity |
| 1 | (R)-5-Hexen-2-ol | PCC, DCM, rt | (R)-5-Hexen-2-one | ~90 | >95% ee |
| 2 | (R)-5-Hexen-2-one | Isopropyltriphenylphosphonium bromide, n-BuLi, THF, -78°C to rt | (R,E)-2-Methyl-2,6-heptadiene | ~80 | E/Z > 95:5 |
| 3 | (R,E)-2-Methyl-2,6-heptadiene | AD-mix-β, t-BuOH/H₂O, 0°C | (S,E)-6,8-dihydroxy-2,6-dimethyloct-2-ene | ~95 | >95% ee |
Experimental Protocol: Synthesis of (S,E)-6,8-dihydroxy-2,6-dimethyloct-2-ene
This protocol outlines a plausible synthetic route from (R)-5-Hexen-2-ol.
-
Oxidation: To a stirred solution of (R)-5-Hexen-2-ol (1.0 g, 10 mmol) in 50 mL of dichloromethane (DCM), add pyridinium chlorochromate (PCC) (3.2 g, 15 mmol). Stir the mixture at room temperature for 2 hours. Filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate to yield (R)-5-Hexen-2-one.
-
Wittig Reaction: Prepare the Wittig reagent by adding n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) to a suspension of isopropyltriphenylphosphonium bromide (4.2 g, 11 mmol) in 50 mL of dry THF at -78°C. Stir for 1 hour. Add a solution of (R)-5-Hexen-2-one (from step 1) in 10 mL of THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Dry, concentrate, and purify by chromatography to obtain (R,E)-2-Methyl-2,6-heptadiene.
-
Asymmetric Dihydroxylation: In a flask, dissolve AD-mix-β (14 g) in a 1:1 mixture of t-butanol and water (100 mL). Cool the mixture to 0°C and add (R,E)-2-Methyl-2,6-heptadiene (1.24 g, 10 mmol). Stir vigorously at 0°C until the reaction is complete (monitored by TLC). Add sodium sulfite (15 g) and stir for 1 hour. Extract the mixture with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude diol, which can be purified by chromatography.
Workflow: Synthesis of a Frontalin Precursor
The following diagram details the synthetic workflow from (R)-5-Hexen-2-ol to a key chiral diol intermediate for (–)-Frontalin synthesis.[3]
Application Note 3: Insect Pheromone Signaling Pathway
The synthesis of enantiopure pheromones is critical because the insect olfactory system is exquisitely sensitive to stereochemistry. The perception of a pheromone molecule initiates a complex signal transduction cascade within the insect's antenna, leading to a behavioral response.
Mechanism of Pheromone Perception
-
Binding and Transport: Pheromone molecules enter the pores of the olfactory sensilla on the insect's antenna and dissolve in the aqueous sensillum lymph. Here, they are bound by Pheromone-Binding Proteins (PBPs).[4]
-
Receptor Activation: The PBP-pheromone complex transports the hydrophobic pheromone to the dendritic membrane of an Olfactory Sensory Neuron (OSN). The pheromone is then released and binds to a specific Pheromone Receptor (PR), which is a type of Odorant Receptor (OR).[5]
-
Signal Transduction: Insect ORs are ligand-gated ion channels. The binding of the pheromone to its specific PR, which is typically a heterodimer with a co-receptor (Orco), causes the ion channel to open.[6][7]
-
Depolarization and Action Potential: The influx of cations (e.g., Na⁺, K⁺, Ca²⁺) through the opened channel depolarizes the neuron's membrane, generating an electrical signal. If this depolarization reaches a threshold, it triggers an action potential.
-
Signal Transmission: The action potential propagates along the axon of the OSN to the antennal lobe of the insect's brain, where the information is processed, leading to a specific behavioral response, such as flight towards a potential mate.[5][8]
Diagram: Insect Pheromone Signaling Pathway
The diagram below illustrates the key steps in the conversion of a chemical pheromone signal into an electrical nerve impulse within an olfactory sensillum.[4][5][6][8]
References
- 1. acgpubs.org [acgpubs.org]
- 2. eprints.usm.my [eprints.usm.my]
- 3. researchgate.net [researchgate.net]
- 4. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 8. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-Hexen-2-OL
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for key palladium-catalyzed reactions involving the versatile building block, 5-hexen-2-ol. The presence of both a terminal alkene and a secondary allylic alcohol functionality allows for a range of synthetically valuable transformations, including intramolecular cyclization for the synthesis of substituted tetrahydrofurans, Tsuji-Trost allylic substitution, Heck coupling, and Wacker oxidation.
Palladium-Catalyzed Intramolecular Cyclization: Synthesis of Substituted Tetrahydrofurans
The palladium-catalyzed reaction of γ-hydroxy terminal alkenes, such as this compound, with aryl or vinyl bromides provides a stereoselective route to substituted tetrahydrofurans. This transformation is highly valuable in the synthesis of natural products and biologically active molecules containing the tetrahydrofuran motif. The reaction generally proceeds with high diastereoselectivity, affording trans-2,5- and trans-2,3-disubstituted tetrahydrofurans.
Quantitative Data Summary
The following table summarizes the outcomes of the palladium-catalyzed reaction of this compound derivatives with various aryl and vinyl bromides.
| Entry | This compound Derivative | Coupling Partner | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | This compound | 1-Bromo-4-tert-butylbenzene | 2-((4-(tert-Butyl)phenyl)methyl)-5-methyltetrahydrofuran | 43 | Not Reported |
| 2 | 1-Phenyl-5-hexen-2-ol | 1-Bromo-4-tert-butylbenzene | 2-((4-(tert-Butyl)phenyl)methyl)-5-phenyltetrahydrofuran | 77 | >20:1 |
Experimental Protocol: Synthesis of 2-((4-(tert-Butyl)phenyl)methyl)-5-methyltetrahydrofuran
Materials:
-
This compound
-
1-Bromo-4-tert-butylbenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add anhydrous toluene to dissolve the catalyst and ligand.
-
Add this compound (1.0 eq), 1-bromo-4-tert-butylbenzene (1.2 eq), and sodium tert-butoxide (1.5 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted tetrahydrofuran.
Reaction Mechanism: Intramolecular Cyclization
Caption: Catalytic cycle for the intramolecular synthesis of tetrahydrofurans.
Tsuji-Trost Allylic Substitution
The Tsuji-Trost reaction is a powerful method for the palladium-catalyzed substitution of an allylic leaving group.[1] In the case of this compound, the hydroxyl group can be activated in situ or converted to a better leaving group (e.g., acetate, carbonate) to facilitate the reaction. This allows for the introduction of a wide range of nucleophiles at the allylic position.
Experimental Protocol: Allylic Alkylation with Dimethyl Malonate
This protocol is a general procedure adapted for this compound, which may require optimization.[2]
Materials:
-
This compound (or its acetate derivative)
-
Dimethyl malonate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium tert-butoxide (t-BuOK) or another suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add potassium tert-butoxide (2.0 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add dimethyl malonate (2.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Add a solution of this compound (1.0 eq) in THF dropwise. (Note: If using the alcohol directly, the reaction may be slower or require an activator. Using the acetate derivative is often more efficient).
-
Heat the reaction mixture to 50 °C and stir for 12 hours, or until completion as monitored by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Mechanism: Tsuji-Trost Reaction
Caption: Catalytic cycle of the Tsuji-Trost allylic substitution.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3] While this compound itself would be the alkene partner, a more common application would be the intramolecular Heck reaction of a derivative, or its use in an intermolecular reaction with an aryl or vinyl halide. The following is a general protocol for an intermolecular Heck reaction.
Experimental Protocol: Coupling of this compound with an Aryl Bromide
This is a general protocol and may require optimization for specific substrates.[4]
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous acetonitrile or DMF
-
Schlenk tube and inert atmosphere setup
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (3 mol%) and tri(o-tolyl)phosphine (6 mol%) in acetonitrile.
-
Add the aryl bromide (1.0 eq), this compound (1.5 eq), and triethylamine (1.5 eq) to the reaction mixture.
-
Seal the tube and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by GC-MS. After 24 hours, or upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Reaction Mechanism: Heck Reaction
Caption: Catalytic cycle of the Heck reaction.
Wacker Oxidation
The Wacker oxidation is a palladium-catalyzed process that oxidizes a terminal alkene to a methyl ketone.[5] For this compound, this reaction would yield 5-hydroxy-2-hexanone.
Experimental Protocol: Wacker Oxidation of this compound
This protocol is a general procedure for the Wacker-type oxidation of terminal alkenes.[6]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon or from a cylinder)
-
Reaction flask with a magnetic stirrer
Procedure:
-
To a reaction flask, add PdCl₂ (5-10 mol%) and CuCl (1.0-2.0 eq).
-
Add a mixture of DMF and water (e.g., 7:1 v/v).
-
Stir the mixture under an oxygen atmosphere (balloon) for 30 minutes to ensure the catalyst is in the active Pd(II) state.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Mechanism: Wacker Oxidation
References
- 1. benchchem.com [benchchem.com]
- 2. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium/Iron-Catalyzed Wacker-Type Oxidation of Aliphatic Terminal and Internal Alkenes Using O2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Hexen-2-OL by Flash Chromatography
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Hexen-2-OL using flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound?
A1: A common and effective starting solvent system for a moderately polar compound like this compound is a mixture of hexane and ethyl acetate.[1][2][3] A typical starting point is a low polarity mixture, such as 95:5 or 90:10 hexane:ethyl acetate.[1] The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve an Rf value for this compound between 0.2 and 0.4.[1]
Q2: My compound, this compound, is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A2: If this compound remains at the origin (Rf ≈ 0) even with a relatively polar solvent like ethyl acetate, you need a more aggressive solvent system. Consider adding a small percentage of methanol to dichloromethane (e.g., 1-5% MeOH in DCM).[2] Be cautious, as using more than 10% methanol can dissolve the silica gel.[2]
Q3: The separation between this compound and an impurity is poor. How can I improve the resolution?
A3: To improve separation, you can try several strategies:
-
Optimize the Solvent System: A lower polarity mobile phase (e.g., increasing the percentage of hexane) will increase the retention time on the column and can improve separation. Aim for an Rf of the target compound around 0.2-0.3 for difficult separations.[4][5]
-
Use a Gradient Elution: Start with a low polarity eluent to separate non-polar impurities, then gradually increase the polarity (increase the percentage of ethyl acetate) to elute your product and then more polar impurities.[3][4]
-
Reduce Sample Load: Overloading the column is a common cause of poor resolution. A general guideline is to load 1-5% of the mass of the stationary phase.[6]
-
Ensure Proper Column Packing: A well-packed, homogenous column is crucial for good separation. Use a slurry packing method to avoid cracks and channels.[6]
Q4: I'm not detecting any compound in my collected fractions, but I know it was loaded onto the column. What could be the problem?
A4: Several possibilities could explain this issue:
-
Compound Decomposition: this compound, like other alcohols, might be unstable on acidic silica gel.[7][8] You can test for stability by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation has occurred.[7][8] If it is unstable, consider using deactivated silica or alumina.[8]
-
Eluted Too Quickly: The compound may have eluted in the solvent front with non-polar impurities. Check the very first fractions collected.[8]
-
Dilute Fractions: The collected fractions might be too dilute to detect by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing.[8]
Q5: How should I load my crude this compound sample onto the column if it's not soluble in the eluent?
A5: If your sample has poor solubility in the mobile phase, you should use a "dry loading" technique.[1][9] Dissolve your crude product in a suitable, volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[9][10] This powder can then be carefully added to the top of the packed column.[1]
Q6: I have a low yield of this compound after purification. What are the common causes?
A6: Low yield can result from several factors:
-
Compound Instability: As mentioned, the compound may have degraded on the silica gel.[7]
-
Tailing Peaks: Broad or tailing peaks can lead to mixing of fractions and the decision to discard fractions that are not perfectly pure, thus lowering the isolated yield.[11]
-
Irreversible Adsorption: The compound may be too strongly adsorbed to the silica and does not elute completely.
-
Loss During Isolation: Material can be lost during the solvent removal step (rotary evaporation), especially if the compound is volatile.
Q7: How can I assess the purity of this compound after flash chromatography?
A7: Purity is typically assessed using a combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and identify any remaining impurities.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Tailing or Broad Peaks | Sample is too concentrated or overloaded.[6] | Reduce the amount of sample loaded onto the column. |
| Inappropriate solvent choice. | Try replacing ethyl acetate with a solvent from a different selectivity group, like acetone, which can sometimes improve peak shape.[12] | |
| Compound is interacting too strongly with the silica. | Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. For alcohols, this is less common but can sometimes help.[5] | |
| Co-elution of Impurities | Insufficient resolution between compounds. | Decrease the polarity of the eluent (increase hexane %).[13] Use a slower, gradual gradient. Ensure you are not overloading the column.[6] |
| The two spots may appear separate on TLC but are actually degradation products forming during chromatography.[8] | Check for compound stability on silica using a 2D TLC test.[8] Consider switching to a less acidic stationary phase like alumina.[8] | |
| Cracked or Disturbed Silica Bed | Dry packing of the column. | Use the slurry packing method to ensure a homogenous column bed.[1][3] |
| Heat generated during solvent wetting of dry silica. | Always pre-wet the silica with the initial mobile phase. | |
| Careless addition of solvent or sample. | Add solvent gently down the sides of the column. Add a layer of sand on top of the silica to prevent disturbance.[1][9] | |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the percentage of the polar solvent (ethyl acetate) in your mobile phase.[13] |
| Compound Elutes Too Slowly or Not at All (Low Rf) | The mobile phase is not polar enough. | Increase the percentage of the polar solvent (ethyl acetate) in your mobile phase.[11] |
| Compound is very polar or has strong interactions with silica. | Switch to a more polar solvent system, such as methanol in dichloromethane.[2] |
Quantitative Data Summary
Table 1: Solvent System Optimization for this compound
| % Ethyl Acetate in Hexane | Expected Rf Range | Suitability for Column Chromatography |
| 5-10% | 0.4 - 0.6 | Too high. Elution will be too fast, leading to poor separation. |
| 15-25% | 0.2 - 0.4 | Optimal. This range typically provides good separation and reasonable elution times.[1] |
| 30-40% | 0.1 - 0.2 | May be suitable for very difficult separations, but elution times will be long.[13] |
| >50% | < 0.1 | Too low. Compound will be strongly retained, leading to very long elution times and potential peak broadening.[13] |
Note: These are typical values and should be confirmed by TLC with your specific crude material.
Table 2: Typical Flash Chromatography Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | Standard for flash chromatography, offering a good balance of resolution and flow rate.[3] |
| Silica Gel Mass | 50-100 times the mass of the crude sample | Ensures sufficient stationary phase for effective separation.[1] |
| Sample Loading | 1-5% of silica gel mass | Prevents column overloading, which causes band broadening and poor resolution.[6] |
| Column Dimensions | 6 to 10 inches of silica height | Provides adequate path length for separation without excessive back pressure or solvent usage.[5] |
| Elution Method | Gradient Elution (e.g., 5% to 30% EtOAc in Hexane) | Efficiently removes both non-polar and more polar impurities, sharpening the elution band of the target compound.[3] |
| Flow Rate | ~2 inches/minute (column height) | Achieved with gentle air or nitrogen pressure; provides a good balance between speed and separation efficiency.[3] |
Experimental Protocol: Purification of this compound
This protocol outlines a standard procedure for purifying this compound from a crude reaction mixture.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, if needed)
-
Sand (50-100 mesh)
-
Cotton or glass wool
-
Flash chromatography column
-
TLC plates, developing chamber, and UV lamp
-
Potassium permanganate (KMnO₄) stain
-
Fraction collector or test tubes
-
Rotary evaporator
2. Solvent System Optimization (TLC)
-
Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).[3]
-
Dissolve a small amount of the crude mixture in a volatile solvent.
-
Spot the mixture onto TLC plates and develop them in the prepared chambers.
-
Visualize the spots using a UV lamp and/or by dipping the plate in a KMnO₄ stain (alkenes and alcohols will show as yellow/brown spots on a purple background).
-
The optimal solvent system is the one that gives the this compound spot an Rf value between 0.2 and 0.4.[1]
3. Column Packing (Slurry Method)
-
Securely clamp the column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[3]
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica should be 50-100 times the weight of your crude sample.[1]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[3]
-
Open the stopcock to drain some solvent, allowing the silica to pack. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.[1]
4. Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a volatile solvent like dichloromethane. Carefully add the solution to the top of the column using a pipette.[1]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a volatile solvent. Add 2-3 times its weight in silica gel. Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column.[10]
5. Elution and Fraction Collection
-
Carefully add the eluent to the column.
-
Begin elution, applying gentle pressure with air or nitrogen to achieve the desired flow rate.[3]
-
Start collecting fractions immediately.
-
Monitor the separation by periodically running TLCs on the collected fractions.[1]
-
If using a gradient, gradually increase the percentage of ethyl acetate to elute the this compound.
6. Product Isolation
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[1]
-
Determine the final yield and assess purity using NMR or GC-MS.[6]
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting logic for poor separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
Technical Support Center: Synthesis of 5-Hexen-2-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-Hexen-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common synthetic routes to produce this compound?
There are two primary methods for the synthesis of this compound:
-
Grignard Reaction: This involves the reaction of an allyl Grignard reagent, such as allylmagnesium bromide, with an epoxide like propylene oxide. Alternatively, a Grignard reagent can be reacted with an appropriate aldehyde. This method is valued for its ability to form carbon-carbon bonds.[1][2]
-
Reduction of 5-Hexen-2-one: This method involves the reduction of the corresponding ketone, 5-hexen-2-one, using a reducing agent such as lithium aluminum hydride (LiAlH₄).[3]
Q2: I am seeing a significant amount of a high-boiling point impurity in my Grignard reaction. What could it be?
A common issue in Grignard reactions is the formation of homo-coupling byproducts.[1] In the synthesis of this compound using an allyl Grignard reagent, this could result in the formation of 1,5-hexadiene. This occurs when the Grignard reagent couples with the unreacted allyl halide. The formation of this side product is often favored by higher concentrations of the halide and elevated reaction temperatures.[1]
Q3: My Grignard reaction yield is very low, and I isolated a significant amount of a hydrocarbon. What went wrong?
Grignard reagents are potent bases and will react with any protic solvents or acidic protons present in the reaction mixture.[4][5][6] The presence of water, even in trace amounts from wet glassware or solvents, will quench the Grignard reagent, leading to the formation of a hydrocarbon (in this case, propene from an allyl Grignard reagent) and reducing the yield of the desired alcohol.[4][6] It is crucial to use anhydrous solvents and properly dried glassware.[7]
Q4: After reducing 5-Hexen-2-one with LiAlH₄, my NMR spectrum shows the presence of a carbonyl peak. How can I resolve this?
The presence of a carbonyl peak indicates that the reduction of the starting material, 5-Hexen-2-one, is incomplete. To drive the reaction to completion, you can try the following:
-
Increase the equivalents of the reducing agent: Ensure that a sufficient molar excess of LiAlH₄ is used.
-
Extend the reaction time: Allow the reaction to stir for a longer period to ensure all the ketone has reacted.
-
Control the temperature: While these reactions are often run at low temperatures initially, allowing the reaction to slowly warm to room temperature and stir for several hours can improve conversion.
Q5: What are some potential impurities that can arise from the synthesis of the precursor, 5-Hexen-2-one?
If you are synthesizing 5-Hexen-2-one via the alkylation of an acetoacetic ester, several byproducts can form. These can include di-alkylated products, where the allyl group has added twice to the acetoacetic ester.[8] These impurities can then be carried over into the final this compound product if not properly removed.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 626-94-8 | [9][10] |
| Molecular Formula | C₆H₁₂O | [9][10] |
| Molecular Weight | 100.16 g/mol | [11][12] |
| Boiling Point | 130-131 °C | [12][13] |
| Density | 0.828 g/mL at 25 °C | [12][13] |
| Refractive Index | n20/D 1.4320 | [12] |
Table 2: Common Impurities in this compound Synthesis
| Synthetic Route | Potential Impurity | Source of Impurity |
| Grignard Reaction | 1,5-Hexadiene | Homo-coupling of the allyl Grignard reagent. |
| Grignard Reaction | Propene | Reaction of the allyl Grignard reagent with water or other protic sources.[4][6] |
| Grignard Reaction | Unreacted Aldehyde/Epoxide | Incomplete reaction. |
| Reduction of 5-Hexen-2-one | 5-Hexen-2-one | Incomplete reduction.[3] |
| Reduction of 5-Hexen-2-one | Di-allylated ketones (from precursor synthesis) | Byproduct from the synthesis of 5-Hexen-2-one.[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
-
Part A: Formation of the Grignard Reagent
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of allyl bromide (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.
-
Once initiated, add the remaining allyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting solution of allylmagnesium bromide should be grayish and slightly cloudy.
-
-
Part B: Reaction with Propylene Oxide
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Dissolve propylene oxide (1.0 eq) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the propylene oxide solution dropwise to the stirred Grignard reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
-
Part C: Work-up and Purification
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
-
Protocol 2: Synthesis of this compound via Reduction of 5-Hexen-2-one
-
To a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, add a suspension of lithium aluminum hydride (LiAlH₄) (0.5 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 5-hexen-2-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the solution of 5-hexen-2-one dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture to 0°C and quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. odinity.com [odinity.com]
- 4. homework.study.com [homework.study.com]
- 5. Solved Experiments involving Grignard reactions are very | Chegg.com [chegg.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound | 626-94-8 [chemicalbook.com]
- 12. (S)-(+)-5-ヘキセン-2-オール 97%, optical purity99.3% | Sigma-Aldrich [sigmaaldrich.com]
- 13. (R)-(-)-5-Hexen-2-ol 97 17397-29-4 [sigmaaldrich.com]
Technical Support Center: Optimizing 5-Hexen-2-OL Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 5-Hexen-2-OL. The information is presented in a question-and-answer format to directly address specific issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Grignard Reaction: This involves the reaction of allylmagnesium bromide with acetaldehyde. It is a widely used method for forming the carbon-carbon bond required in the molecule.
-
Reduction of 5-Hexen-2-one: This method involves the reduction of the corresponding ketone, 5-hexen-2-one, using a suitable reducing agent. This is often a straightforward method if the starting ketone is readily available.[1]
Q2: What are the critical factors affecting the yield and purity of this compound?
A2: Several factors can significantly impact the outcome of your synthesis:
-
Reaction Conditions: Temperature, reaction time, and the rate of reagent addition are crucial. For instance, Grignard reactions are highly exothermic, and temperature control is essential to minimize side reactions.
-
Reagent Quality: The purity of starting materials, especially the magnesium for Grignard reactions and the freshness of the reducing agent, is critical. The presence of moisture is particularly detrimental to Grignard reactions.
-
Solvent Choice: The solvent can influence the reactivity of the reagents and the solubility of intermediates. Anhydrous ethers like diethyl ether or tetrahydrofuran (THF) are standard for Grignard reactions.
-
Purification Method: The choice of purification technique, such as fractional distillation or flash column chromatography, will determine the final purity of the product.
Q3: What are the typical impurities I might encounter?
A3: Common impurities depend on the synthetic route:
-
Grignard Route:
-
1,5-Hexadiene: Formed by the Wurtz coupling of two allyl bromide molecules.
-
Unreacted starting materials: Acetaldehyde and allyl bromide.
-
Side products from protonation: Propene and ethanol if moisture is present.
-
-
Reduction Route:
-
Unreacted 5-Hexen-2-one: Incomplete reduction will leave the starting ketone in your product.
-
Over-reduction products: Although less common for this specific substrate, stronger reducing agents could potentially affect the double bond.
-
Byproducts from the reducing agent: The nature of these depends on the specific reducing agent used.
-
Troubleshooting Guide
Grignard Synthesis of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Magnesium surface is passivated with magnesium oxide. 2. Traces of water in glassware or solvent. 3. Impure allyl bromide. | 1. Activate the magnesium turnings by crushing them gently in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. 3. Purify the allyl bromide by distillation before use. |
| Low yield of this compound. | 1. Wurtz coupling of allyl bromide. 2. Grignard reagent quenched by moisture. 3. Loss of product during workup and purification. | 1. Add the allyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Maintain strict anhydrous conditions throughout the reaction. 3. Optimize the extraction and distillation procedures. |
| Product is contaminated with 1,5-hexadiene. | Wurtz coupling side reaction is favored. | Use a larger excess of magnesium and ensure slow addition of allyl bromide. Lowering the reaction temperature may also help. |
Reduction of 5-Hexen-2-one
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction (presence of starting material). | 1. Insufficient amount of reducing agent. 2. Inactive reducing agent. 3. Short reaction time or low temperature. | 1. Use a slight excess of the reducing agent. 2. Use a fresh batch of the reducing agent. 3. Increase the reaction time or temperature according to literature procedures. |
| Low Purity of this compound. | 1. Inefficient purification. 2. Formation of byproducts from the reducing agent. | 1. Optimize the fractional distillation conditions (e.g., use a column with higher theoretical plates) or use flash column chromatography. 2. Choose a reducing agent known for clean reactions and straightforward workup. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Unsaturated Alcohols (Illustrative)
| Synthetic Pathway | Key Transformation | Typical Yield (%) | Key Reagents | Advantages | Disadvantages |
| Grignard Reaction | (E)-enal + Grignard Reagent | 65-85 (overall) | (E)-4-heptenal, Methylmagnesium bromide | Utilizes readily available Grignard reagents. | Success is dependent on the stereoselective synthesis of the starting enal. |
| Horner-Wadsworth-Emmons Olefination | Aldehyde + Phosphonate Ester | 70-90 | Aldehyde, phosphonate ester, base (e.g., NaH) | High (E)-selectivity, mild conditions, easy purification. | Requires synthesis of the phosphonate reagent. |
| Julia-Kocienski Olefination | Aldehyde + Sulfone | 60-85 | Aldehyde, heterocyclic sulfone, base (e.g., KHMDS) | High (E)-selectivity, one-pot procedure. | Stoichiometric use of reagents, potential for side reactions. |
| Cross-Metathesis | Terminal Alkene + Allylic Alcohol | 50-70 | Terminal alkene, allylic alcohol, Grubbs catalyst | Direct formation of the C=C bond. | Catalyst cost, potential for side reactions and purification challenges. |
Note: The data in this table is illustrative for similar unsaturated alcohols and highlights the range of yields achievable with different synthetic strategies. Specific yields for this compound may vary.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Acetaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for Grignard reaction (three-necked flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Allylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of freshly distilled acetaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Protocol 2: Synthesis of this compound via Reduction of 5-Hexen-2-one
Materials:
-
5-Hexen-2-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reduction:
-
In a round-bottom flask, dissolve 5-Hexen-2-one (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Purification:
-
Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess reducing agent.
-
Remove the methanol under reduced pressure.
-
Add diethyl ether and water to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by fractional distillation to yield pure this compound.
-
Visualizations
Caption: Workflow for the Grignard Synthesis of this compound.
Caption: Workflow for the Reduction Synthesis of this compound.
Caption: Troubleshooting Logic for this compound Synthesis.
References
Technical Support Center: Stereoselective Synthesis of 5-Hexen-2-ol
Welcome to the Technical Support Center for the Stereoselective Synthesis of 5-Hexen-2-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this chiral allylic alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of this compound?
A1: The most common and effective methods involve the asymmetric reduction of the corresponding prochiral ketone, 5-hexen-2-one. Key strategies include:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst to enantioselectively reduce the ketone with a borane source. It is known for its high enantioselectivity and predictable stereochemical outcome.[1][2][3]
-
Noyori Asymmetric Hydrogenation: This technique employs a Ruthenium (Ru) catalyst with a chiral phosphine ligand, such as BINAP, to achieve hydrogenation with high enantioselectivity.[4][5][6]
-
Asymmetric Transfer Hydrogenation (ATH): A variation of the Noyori hydrogenation, this method uses a hydrogen donor like isopropanol or formic acid instead of hydrogen gas.[7]
Q2: I am observing low enantiomeric excess (ee). What are the most likely causes?
A2: Low enantioselectivity is a frequent challenge and can arise from several factors:
-
Catalyst Integrity: The chiral catalyst may be sensitive to air and moisture. Ensure that the catalyst and ligands are of high purity and that all reagents and solvents are rigorously dried.[1][8] Reactions should be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[8]
-
Reaction Temperature: Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[1][8]
-
Substrate Purity: Impurities in the starting material, 5-hexen-2-one, can poison the catalyst or interfere with the stereochemical control.[9] Ensure the substrate is purified before use.
-
Inadequate Catalyst Loading: Insufficient catalyst can result in a competing, non-selective background reaction, which lowers the overall enantioselectivity.[8]
Q3: My reaction is sluggish or shows low conversion. How can I improve the yield?
A3: Low conversion can be attributed to several issues:
-
Catalyst Deactivation: As mentioned, many catalysts used in these syntheses are sensitive. Improper handling or exposure to impurities can lead to deactivation.[8]
-
Reagent Decomposition: Reagents like borane sources (e.g., BH₃·THF) can degrade over time or upon exposure to moisture.[10] Use fresh or properly stored reagents.
-
Insufficient Reaction Time: Monitor the reaction's progress by TLC or GC. If the reaction has stalled, consider extending the reaction time.[9]
-
Product Volatility: this compound is a relatively volatile alcohol.[10] Product loss can occur during work-up and purification, especially during solvent removal under reduced pressure. Use controlled temperature and pressure during these steps.
Q4: Are there any common side reactions to be aware of?
A4: Yes, in the context of reducing 5-hexen-2-one, a key challenge is to achieve selective 1,2-reduction of the carbonyl group without affecting the terminal double bond.
-
1,4-Conjugate Addition: Standard reducing agents like sodium borohydride can sometimes lead to a mixture of 1,2- and 1,4-addition products.[11] Methods like the Luche reduction (using NaBH₄ with CeCl₃) are designed to favor 1,2-addition for α,β-unsaturated ketones, a principle that underscores the importance of reagent choice even for non-conjugated systems like 5-hexen-2-one to avoid other potential side reactions.[11]
-
Hydroboration of the Alkene: In CBS reductions, which use a borane source, there is a potential for hydroboration of the terminal C=C double bond as a side reaction.[1] However, the CBS system is generally highly chemoselective for the ketone.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Steps |
| Catalyst/Ligand Degradation | Ensure catalyst and ligand are from a reliable source and have been stored correctly under inert conditions. Handle sensitive reagents in a glovebox or using Schlenk techniques.[8] |
| Presence of Water or Oxygen | Use freshly distilled, anhydrous, and degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding reagents.[1][12] |
| Sub-optimal Temperature | Perform the reaction at a lower temperature. For CBS reductions, -78 °C is common, while Noyori hydrogenations may have a specific optimal temperature range.[1] |
| Impure Substrate | Purify the starting 5-hexen-2-one by distillation or column chromatography prior to the reaction.[9] |
| Incorrect Ligand Choice | The chiral ligand is crucial. If results are poor, consider screening alternative ligands with different steric or electronic properties.[8] |
Problem 2: Low Reaction Yield / Incomplete Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Increase catalyst loading incrementally. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere.[8] |
| Insufficient Reaction Time | Monitor the reaction progress closely using TLC or GC/MS. Allow the reaction to stir for a longer duration if starting material is still present.[9] |
| Product Loss During Work-up | This compound is volatile. Use caution during solvent removal with a rotary evaporator (use a cold trap and control the vacuum/temperature). Minimize purification steps where possible.[10] |
| Reagent Instability | Use freshly opened or recently titrated borane reagents for CBS reductions. Ensure the hydrogen pressure is maintained for hydrogenation reactions. |
Data Presentation: Catalyst Performance Comparison
The following table summarizes typical results for the asymmetric reduction of an analogous ketone, showcasing the impact of different catalysts and conditions on yield and enantioselectivity.
| Method | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| CBS Reduction | (R)-Me-CBS-Oxazaborolidine / BH₃·THF | THF | -78 to 20 | >95 | 96 | J. Org. Chem. 1993, 58, 2880[3] |
| Noyori Hydrogenation | RuCl₂[(S)-BINAP]₂ | Methanol | 23 | >98 | 95 | Org. Synth. 1993, 71, 1[4] |
| Asymmetric Reduction | Chiral N,N'-Dioxide-Sc(III) / KBH₄ | THF | 0 | 99 | 92 | Org. Lett. 2012, 14, 5022[13] |
Experimental Protocols
Protocol 1: CBS Asymmetric Reduction of 5-Hexen-2-one
This protocol is adapted from established procedures for CBS reductions.[3][12]
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with dry Argon.
-
Catalyst Addition: Add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 equivalents) to the flask via syringe.
-
Substrate Addition: Dilute the catalyst with anhydrous Tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath. Add 5-hexen-2-one (1.0 equivalent) dropwise.
-
Reducing Agent Addition: Slowly add Borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the mixture at -78 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure (with caution due to product volatility). Add 1 M HCl and extract the product with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate carefully. Purify the crude product by column chromatography on silica gel to obtain enantiomerically enriched (R)-5-Hexen-2-ol.
-
Analysis: Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Workflow for CBS-mediated synthesis of this compound.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. nobelprize.org [nobelprize.org]
- 7. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Oxidation of 5-Hexen-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 5-Hexen-2-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the oxidation of this compound, offering potential causes and solutions to guide your experimental optimization.
Issue 1: Low Yield of the Desired Product (5-Hexen-2-one) and Presence of Multiple Byproducts
Question: My reaction is resulting in a low yield of 5-hexen-2-one, and I am observing several unexpected peaks in my GC-MS analysis. What are the likely side reactions, and how can I minimize them?
Answer: The oxidation of this compound, a homoallylic alcohol, can be accompanied by several side reactions, particularly when using strong or non-selective oxidizing agents like Pyridinium Chlorochromate (PCC). The presence of the alkene functionality introduces pathways that compete with the desired alcohol oxidation.
Potential Side Reactions:
-
Double Bond Migration and Isomerization: In the presence of an acidic reagent like PCC, the terminal double bond can migrate to a more stable internal position, leading to the formation of 4-hexen-2-one and 3-hexen-2-one. Isomerization from a cis- to a more stable trans-olefin can also occur.[1]
-
Oxidative Cyclization: PCC can mediate an oxidative cationic cyclization of unsaturated alcohols to form substituted cyclic ethers, such as tetrahydrofuran derivatives.[2][3]
-
Allylic Oxidation: If the double bond migrates, subsequent allylic oxidation can occur, leading to the formation of dicarbonyl compounds.[1]
-
Formation of Tar-like Substances: Chromium-based reagents like PCC can produce viscous, tar-like byproducts, which can complicate product isolation and reduce yields.[4][5]
Troubleshooting Steps:
-
Choice of Oxidizing Agent:
-
PCC: While common, PCC's acidic nature can promote side reactions. If using PCC, ensure it is freshly prepared and used under strictly anhydrous conditions. The addition of a buffer like sodium acetate can help mitigate acidity.[4]
-
Milder, More Selective Reagents: Consider using alternative, milder oxidizing agents that are less prone to reacting with the alkene. Excellent choices include:
-
Dess-Martin Periodinane (DMP): Known for its mildness and high chemoselectivity.
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride. This method is performed at low temperatures, which helps to suppress side reactions.
-
TEMPO-based systems: (2,2,6,6-Tetrachloro-1-piperidinyloxy) mediated oxidations are highly selective for alcohols in the presence of other functional groups.
-
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous, as water can interfere with the reaction, especially with PCC.[6]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen and moisture.
-
-
Work-up Procedure:
Issue 2: The Reaction is Sluggish or Incomplete
Question: I am observing a significant amount of unreacted this compound even after an extended reaction time. How can I drive the reaction to completion?
Answer: Incomplete conversion can be due to several factors related to the reagents and reaction setup.
Troubleshooting Steps:
-
Reagent Quality:
-
PCC Quality: PCC is known to be sensitive to moisture and can degrade over time. Use freshly opened or properly stored PCC.
-
Solvent Purity: Ensure the solvent (typically dichloromethane, DCM) is of high purity and anhydrous.
-
-
Stoichiometry:
-
Reaction Temperature:
-
While low temperatures are recommended to minimize side reactions, if the reaction is too slow, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC or GC to find the optimal balance between reaction rate and selectivity.
-
-
Activation:
-
Ensure proper mixing to keep the solid PCC suspended in the reaction mixture. Using a magnetic stirrer with sufficient speed is crucial.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of the oxidation of this compound?
The primary and desired product is 5-hexen-2-one . This is achieved through the selective oxidation of the secondary alcohol functional group to a ketone.
Q2: Can I use stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid?
While these reagents will oxidize the alcohol, they are generally not recommended for substrates like this compound. They are highly reactive and will likely lead to over-oxidation and cleavage of the double bond, resulting in a complex mixture of products, including carboxylic acids.
Q3: How can I confirm the formation of my desired product and identify any side products?
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the reaction mixture by their mass-to-charge ratio and retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the purified product and identify impurities.
-
Infrared (IR) Spectroscopy: To observe the appearance of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) and the disappearance of the broad alcohol (O-H) stretch (around 3300 cm⁻¹).
Q4: Are there any "green" or more environmentally friendly alternatives to chromium-based oxidants?
Yes, several greener alternatives exist that avoid the use of toxic heavy metals:
-
Biocatalytic Oxidation: Using alcohol dehydrogenases or oxidases can offer high selectivity under mild, aqueous conditions.
-
TEMPO-catalyzed aerobic oxidation: This method uses a catalytic amount of TEMPO with a co-oxidant, often bleach (NaOCl) or, for a greener process, air (O₂) as the terminal oxidant.
Data Presentation
The following table provides an illustrative comparison of expected product distributions when oxidizing this compound with different reagents, based on the principles of chemoselectivity. Note: These are representative values and actual yields may vary based on specific experimental conditions.
| Oxidizing Agent | Desired Product (5-Hexen-2-one) Yield | Major Side Product(s) | Side Product(s) Yield (approx.) |
| PCC | 60-75% | Isomerized Ketones, Cyclized Ether | 10-20% |
| Dess-Martin Periodinane (DMP) | >90% | Minimal | <5% |
| Swern Oxidation | >90% | Minimal | <5% |
| KMnO₄ (strong conditions) | <10% | Carboxylic Acids (from cleavage) | >80% |
Experimental Protocols
Protocol 1: Oxidation of this compound using Pyridinium Chlorochromate (PCC)
This protocol is a general procedure and may require optimization.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or powdered molecular sieves (4Å)
-
Anhydrous diethyl ether or hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous DCM (5-10 mL per gram of alcohol) under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous DCM.[5]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[5]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether or hexanes and stir for an additional 15 minutes.
-
Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether or a mixture of ether and hexanes.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-hexen-2-one.
Mandatory Visualization
Caption: Reaction pathways in the PCC oxidation of this compound.
Caption: General experimental workflow for the oxidation of this compound.
References
Technical Support Center: Synthesis of 5-Hexen-2-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Hexen-2-ol, a common intermediate in organic synthesis. The primary focus is on the Grignard reaction between allylmagnesium bromide and acetaldehyde, a prevalent method for its preparation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?
A1: The most frequently employed method is the nucleophilic addition of a Grignard reagent, specifically allylmagnesium bromide, to acetaldehyde. This reaction is favored for its relatively high yield and straightforward procedure. The Grignard reagent is typically prepared in situ from allyl bromide and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).
Q2: My Grignard reaction to synthesize this compound is not starting. What are the common causes?
A2: Failure of a Grignard reaction to initiate is a frequent issue. The primary culprits are typically:
-
Presence of water: Grignard reagents are highly reactive towards protic solvents, including trace amounts of water in the glassware or solvent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents.
-
Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting. Gently crushing the magnesium turnings in a dry flask or adding a small crystal of iodine can help activate the surface.
-
Impure reagents: Impurities in the allyl bromide or the solvent can inhibit the reaction. Using freshly distilled reagents is recommended.
Q3: I am observing a low yield of this compound. What are the potential reasons?
A3: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Side reactions: The highly basic nature of the Grignard reagent can lead to side reactions, such as the enolization of acetaldehyde.[2] Adding the acetaldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) can minimize this.
-
Loss during workup: The product can be lost during the extraction and purification steps. Ensure proper phase separation and minimize the number of transfers.
-
Wurtz coupling: The formation of 1,5-hexadiene through the coupling of two allyl bromide molecules can occur, consuming the starting material.
Q4: What are the common byproducts in the synthesis of this compound via the Grignard route?
A4: The primary byproduct is often 1,5-hexadiene, resulting from the coupling of the Grignard reagent with unreacted allyl bromide. Other potential byproducts can arise from the reaction of the Grignard reagent with impurities or from side reactions like enolization.
Q5: How can I effectively purify the synthesized this compound?
A5: Purification is typically achieved through distillation.[3] Given the boiling point of this compound is approximately 139-141 °C, fractional distillation can be effective in separating it from lower-boiling impurities like the solvent and higher-boiling byproducts.[4] Column chromatography on silica gel using a hexane/ethyl acetate gradient can also be employed for higher purity.[5]
Q6: What analytical techniques are suitable for characterizing this compound?
A6: The structure and purity of this compound can be confirmed using several spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide characteristic signals for the different protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: The presence of a broad peak around 3300 cm⁻¹ (O-H stretch) and a peak around 1640 cm⁻¹ (C=C stretch) are indicative of the desired product.
-
Mass Spectrometry (MS): This will show the molecular ion peak and characteristic fragmentation patterns.[6]
-
Gas Chromatography (GC): Can be used to assess the purity of the sample.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of water in reagents or glassware. | Oven-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents. |
| Inactive magnesium surface. | Gently crush magnesium turnings or add a crystal of iodine to activate. | |
| Impure starting materials. | Use freshly distilled allyl bromide and acetaldehyde. | |
| Reaction temperature is too low. | Allow the reaction to warm to room temperature after the initial addition. | |
| Formation of Significant Byproducts (e.g., 1,5-hexadiene) | Grignard reagent reacting with unreacted allyl bromide (Wurtz coupling). | Add the allyl bromide slowly to the magnesium turnings to maintain a low concentration. |
| Low Yield after Workup | Incomplete extraction of the product. | Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[1] |
| Emulsion formation during extraction. | Add a small amount of brine to the separatory funnel to help break the emulsion.[1] | |
| Loss of product during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to avoid co-distillation of the product. | |
| Difficulty in Purification | Boiling points of product and impurities are close. | Use fractional distillation with a Vigreux or packed column for better separation.[3] |
| Product is co-eluting with impurities during column chromatography. | Optimize the solvent system (eluent) for column chromatography by testing different polarity gradients.[5] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Acetaldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a small amount of the allyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a slight warming of the flask. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetaldehyde:
-
Cool the Grignard solution to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of acetaldehyde in anhydrous diethyl ether.
-
Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Large-Scale Synthesis and Purification of 5-Hexen-2-OL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of 5-Hexen-2-OL.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in Grignard reaction. | 1. Inactive magnesium turnings. 2. Wet glassware or solvents. 3. Premature quenching of the Grignard reagent. | 1. Activate magnesium with a small crystal of iodine or by mechanical stirring. 2. Ensure all glassware is oven-dried and solvents are anhydrous. Grignard reagents are highly reactive with water.[1] 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture and oxygen.[2] |
| Formation of significant byproducts (e.g., di-allyl, propane). | 1. Wurtz coupling of the allyl bromide. 2. Reaction of the Grignard reagent with acidic protons (e.g., water). | 1. Add the allyl bromide solution slowly to the magnesium turnings to maintain a low concentration of the halide. 2. Ensure all reagents and solvents are scrupulously dry. |
| The reaction mixture becomes very thick and difficult to stir. | Formation of magnesium salt precipitates. | Use a robust mechanical stirrer and a sufficiently large reaction flask to accommodate the solids. Ensure efficient stirring to maintain a homogeneous mixture. |
| Incomplete reduction of 5-hexen-2-one. | 1. Insufficient reducing agent (e.g., NaBH₄, LiAlH₄). 2. Deactivated reducing agent. | 1. Use a slight excess of the reducing agent. 2. Use a fresh, unopened container of the reducing agent or test its activity on a small scale first. |
Purification Troubleshooting
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in separating this compound from starting materials by distillation. | Close boiling points of the components. | 1. Use fractional distillation with a high-efficiency column (e.g., Vigreux or packed column). 2. Optimize the distillation parameters (e.g., reflux ratio, heating rate). |
| Product decomposition during distillation. | This compound may be thermally sensitive at its atmospheric boiling point. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation.[3] |
| Co-distillation of water with the product. | Presence of residual water from the workup. | 1. Thoroughly dry the organic extract with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. 2. A Dean-Stark trap can be used to remove water azeotropically if a suitable solvent is used. |
| Low purity after a single purification step. | Presence of impurities with similar physical properties. | Consider a multi-step purification process, such as a combination of distillation followed by flash column chromatography for very high purity requirements. |
Experimental Protocols
1. Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from allylmagnesium bromide and acetaldehyde.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or THF
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for activation)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere. All glassware must be oven-dried.
-
Add magnesium turnings to the flask. Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Add a solution of acetaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard reagent. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0°C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
2. Purification by Fractional Distillation
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Transfer the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Slowly heat the distillation flask.
-
Collect and discard any low-boiling forerun.
-
Collect the fraction that distills at the boiling point of this compound (approximately 139-141°C at atmospheric pressure).
-
For large-scale or heat-sensitive material, it is recommended to perform the distillation under reduced pressure.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O | [4][5][6][7] |
| Molecular Weight | 100.16 g/mol | [4][8][9][10] |
| CAS Number | 626-94-8 | [4][5][6][7] |
| Boiling Point | 139-141 °C (at 760 mmHg) | [11][12] |
| Density | ~0.828 g/mL at 25°C | [8] |
| Appearance | Colorless to pale yellow liquid | [11][12] |
Table 2: Representative Reaction Parameters and Yields
| Synthesis Route | Key Reagents | Typical Yield | Purity (Post-distillation) |
| Grignard Reaction | Allylmagnesium bromide, Acetaldehyde | 60-75% | >97% |
| Reduction | 5-Hexen-2-one, NaBH₄ | 85-95% | >98% |
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. (S)-(+)-5-己烯-2-醇 97%, optical purity99.3% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. (R)-(−)-5-Hexen-2-ol (97%) - Amerigo Scientific [amerigoscientific.com]
- 11. This compound, 626-94-8 [thegoodscentscompany.com]
- 12. (S)-5-hexen-2-ol [flavscents.com]
Navigating the Synthesis of 5-Hexen-2-OL: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 5-Hexen-2-OL, with a specific focus on the critical aspect of reaction temperature management. Precise temperature control is paramount for achieving high yields and purity while minimizing the formation of unwanted byproducts.
Troubleshooting Guide: Managing Reaction Temperatures
Uncontrolled temperature fluctuations during the synthesis of this compound, typically via a Grignard reaction, can lead to a host of issues, including reduced yield and the formation of impurities. This guide provides a structured approach to diagnosing and resolving temperature-related problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the Grignard reaction is not being met, leading to a stalled or very slow reaction. | Gradually warm the reaction mixture to room temperature. If the reaction still does not proceed, gentle heating (e.g., to the reflux temperature of the solvent) may be necessary. Always monitor the reaction closely for any sudden exotherm. |
| Reaction temperature is too high: This can lead to the degradation of the Grignard reagent or the product. At elevated temperatures, side reactions such as enolization of the aldehyde and reduction of the carbonyl group become more prevalent. | Maintain a low temperature, ideally between -78°C and 0°C, during the addition of the Grignard reagent to the aldehyde (e.g., acetaldehyde). Use a cooling bath (e.g., dry ice/acetone) to effectively dissipate the heat generated during the exothermic reaction. | |
| Presence of Significant Byproducts | Wurtz coupling: Reaction of the Grignard reagent with the unreacted alkyl halide. This is more common at higher temperatures. | Add the alkyl halide (e.g., allyl bromide) slowly and dropwise to the magnesium turnings during the formation of the Grignard reagent. This helps to maintain a low concentration of the alkyl halide and minimize this side reaction. |
| Enolization of the aldehyde: The Grignard reagent acts as a base, abstracting a proton from the α-carbon of the aldehyde, leading to the formation of an enolate and reducing the yield of the desired alcohol. This is favored at higher temperatures. | Perform the addition of the Grignard reagent to the aldehyde at very low temperatures (e.g., -78°C). | |
| Reduction of the aldehyde: The Grignard reagent can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol. This is also more likely at higher temperatures. | Maintain a low reaction temperature during the addition of the Grignard reagent. | |
| Uncontrolled Exothermic Reaction (Runaway Reaction) | Rate of addition of the Grignard reagent is too fast: The heat generated by the reaction cannot be dissipated quickly enough, leading to a rapid and dangerous increase in temperature. | Add the Grignard reagent to the aldehyde solution slowly and dropwise using an addition funnel. Ensure efficient stirring to promote even heat distribution. Have a cooling bath readily available to immerse the reaction flask if the temperature begins to rise uncontrollably. |
| Insufficient cooling: The cooling bath is not effective enough to handle the heat of the reaction. | Use a larger or colder cooling bath. Ensure good thermal contact between the reaction flask and the cooling medium. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound via a Grignard reaction?
A1: The optimal temperature depends on the specific step of the reaction.
-
Formation of the Allylmagnesium Bromide (Grignard Reagent): This is typically initiated at room temperature and may require gentle heating to start. Once initiated, the reaction is exothermic and should be controlled, often by the rate of addition of allyl bromide, to maintain a gentle reflux.
-
Reaction with Acetaldehyde: The addition of the Grignard reagent to acetaldehyde is highly exothermic and should be performed at low temperatures, ideally at -78°C , to maximize the yield of the desired 1,2-addition product (this compound) and minimize side reactions.[1]
Q2: My Grignard reaction to synthesize this compound is not starting. What should I do?
A2: Failure to initiate a Grignard reaction is a common issue. Here are some troubleshooting steps:
-
Activate the Magnesium: The surface of the magnesium turnings may be coated with a layer of magnesium oxide, which prevents the reaction. Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface. Gentle heating with a heat gun can also help, but be cautious with flammable solvents.
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and that all solvents are anhydrous.
-
Check Reagent Purity: Impurities in the allyl bromide or the solvent can inhibit the reaction. Use freshly distilled reagents if necessary.
Q3: What are the common side products in the synthesis of this compound and how can I minimize them?
A3: Common side products include:
-
1,5-Hexadiene: Formed from the Wurtz coupling of two allyl bromide molecules. Minimized by slow addition of allyl bromide during Grignard formation.
-
Acetaldehyde Enolate: Formed by the Grignard reagent acting as a base. Minimized by using low temperatures (-78°C) during the addition to acetaldehyde.
-
Ethanol: Formed by the reduction of acetaldehyde by the Grignard reagent. Also minimized by low temperatures.
Q4: How can I effectively control the temperature of a large-scale Grignard reaction?
A4: For larger-scale reactions, effective temperature control is crucial for safety and yield.
-
Mechanical Stirring: Use a mechanical stirrer for efficient mixing and heat transfer.
-
Jacketed Reactor: Employ a jacketed reactor with a circulating cooling fluid for precise temperature control.
-
Controlled Addition: Use a syringe pump or a dropping funnel with precise control to add the Grignard reagent at a slow, steady rate.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.
Experimental Protocols
A detailed experimental protocol for the synthesis of a similar secondary alcohol, (E)-oct-5-en-2-ol, highlights the importance of low-temperature control. This protocol can be adapted for the synthesis of this compound.
Synthesis of a Secondary Alcohol via Grignard Reaction (Adapted Protocol) [1]
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with the aldehyde (e.g., acetaldehyde) dissolved in anhydrous diethyl ether.
-
Cooling: The flask is cooled to -78°C using a dry ice/acetone bath.
-
Grignard Addition: The Grignard reagent (e.g., allylmagnesium bromide) is added dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, the reaction mixture is stirred at -78°C for an additional 2 hours.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at -78°C.
-
Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated, washed, dried, and concentrated to yield the crude product, which can then be purified by distillation or chromatography.
Visualizing the Troubleshooting Process
The following diagram illustrates the logical workflow for troubleshooting temperature-related issues during the synthesis of this compound.
Caption: Troubleshooting workflow for temperature management in this compound synthesis.
References
Technical Support Center: Catalyst Selection for 5-Hexen-2-OL Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions of 5-Hexen-2-OL.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations for this compound?
A1: this compound is a versatile chiral building block that can undergo several key catalytic reactions, primarily targeting its two functional groups: the carbon-carbon double bond and the secondary alcohol. The main transformations include:
-
Hydrogenation: Saturation of the C=C double bond to yield 2-hexanol, or reduction of the carbonyl group in the precursor, 5-hexen-2-one, to afford this compound.
-
Oxidation: Conversion of the secondary alcohol to a ketone (5-hexen-2-one).
-
Isomerization: Shifting the position of the C=C double bond.
-
Epoxidation: Formation of an epoxide at the C=C double bond, often with high stereoselectivity.
-
Hydroformylation: Addition of a formyl group and a hydrogen atom across the C=C double bond to produce aldehydes.
-
Cyclization: Intramolecular reactions to form cyclic ethers or other ring structures, often after functionalization of the alcohol.
Q2: How can I achieve chemoselective hydrogenation of the C=C bond in this compound without affecting the hydroxyl group?
A2: Chemoselective hydrogenation of the alkene in the presence of an alcohol is readily achievable using various heterogeneous catalysts. Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel are effective for this transformation under mild hydrogen pressure and temperature. The hydroxyl group is generally unreactive under these conditions. For instance, ruthenium complexes have been studied for the selective reduction of the carbonyl group of 5-hexen-2-one to produce this compound, indicating that the C=C bond can be preserved under specific catalytic systems.[1]
Q3: What catalysts are recommended for the asymmetric epoxidation of this compound?
A3: The Sharpless Asymmetric Epoxidation is a highly effective method for the enantioselective epoxidation of allylic alcohols like this compound.[2][3][4][5][6] This reaction utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of (+)-DET or (-)-DET determines the stereochemistry of the resulting epoxy alcohol with high predictability.[2]
Q4: Can I perform intramolecular cyclization with this compound?
A4: Direct intramolecular cyclization of this compound is challenging. However, derivatives of this compound can undergo palladium-catalyzed intramolecular cyclization.[7][8][9][10] For example, after converting the alcohol to a more reactive functional group, such as a halide or triflate, intramolecular Heck or other palladium-catalyzed reactions can be employed to form five- or six-membered rings. The regioselectivity of the cyclization (5-exo-trig vs. 6-endo-trig) can often be controlled by the choice of ligands and reaction conditions.[7]
Troubleshooting Guides
Hydrogenation Reactions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | - Inactive catalyst- Insufficient hydrogen pressure- Poor solvent choice | - Use a fresh batch of catalyst.- Ensure the reaction vessel is properly sealed and increase H₂ pressure incrementally.- Use a solvent in which the substrate is highly soluble (e.g., ethanol, ethyl acetate). |
| Poor Chemoselectivity (Reduction of both C=C and C=O in precursor) | - Catalyst is too active- Harsh reaction conditions | - Switch to a less active catalyst (e.g., from Pd to a specific Ru complex).- Lower the reaction temperature and/or hydrogen pressure. |
| Product Mixture (e.g., this compound, 2-hexanone, 2-hexanol) | - In transfer hydrogenation from 5-hexen-2-one, the catalyst may promote both C=O and C=C reduction.[1][11] | - Optimize the catalyst system. For example, specific ruthenium complexes with NNN tridentate ligands can selectively reduce the carbonyl group.[1][11]- Carefully monitor reaction time to minimize over-reduction. |
Oxidation Reactions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion | - Inactive or poisoned catalyst- Inefficient oxidant | - Ensure the catalyst is not deactivated by impurities in the substrate or solvent.- Choose an appropriate oxidant for the selected catalyst (e.g., molecular oxygen, hydrogen peroxide). |
| Over-oxidation to Carboxylic Acid | - Oxidizing agent is too strong. | - Use a milder oxidant such as pyridinium chlorochromate (PCC) or a selective catalytic system.[12][13] |
| Catalyst Deactivation | - Fouling of the catalyst surface by reaction byproducts.- Sintering of metal nanoparticles at high temperatures.[14] | - Implement a catalyst regeneration procedure if applicable (e.g., calcination).- Lower the reaction temperature.[15] |
Asymmetric Epoxidation (Sharpless)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | - Impure chiral ligand (DET)- Presence of water in the reaction mixture- Racemization of the product | - Use high-purity DET.- Add molecular sieves to the reaction to scavenge water.[3]- Lower the reaction temperature. |
| Low Yield | - Deactivation of the titanium catalyst- Insufficient amount of oxidant (TBHP) | - Use a higher catalyst loading (up to stoichiometric amounts are sometimes used).[16]- Add TBHP slowly to the reaction mixture. |
| Reaction Stalls | - Product inhibition- Catalyst deactivation | - For some substrates, using a higher catalyst loading can overcome stalling.[16]- Ensure all reagents are of high purity and the reaction is run under an inert atmosphere. |
Experimental Protocols
Protocol 1: Chemoselective Hydrogenation of 5-Hexen-2-one to this compound
This protocol is based on the use of a ruthenium catalyst for the selective reduction of the carbonyl group.[1][11]
Materials:
-
5-Hexen-2-one
-
Ruthenium catalyst (e.g., [Ru(NNN)(PPh₃)(CO)Cl][PF₆])
-
2-Propanol (solvent and hydrogen source)
-
Potassium isopropoxide (base)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst in 2-propanol.
-
Add 5-hexen-2-one to the solution.
-
Add a solution of potassium isopropoxide in 2-propanol to initiate the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., 82°C).
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction with a suitable reagent and extract the product.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative for Ru-catalyzed transfer hydrogenation): [1]
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) |
| Ru Complex | 5-Hexen-2-one | This compound | >90 | High for C=O reduction |
Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol (General Protocol)
This protocol is a generalized procedure based on the Sharpless methodology for a substrate similar to this compound.[16]
Materials:
-
This compound
-
Titanium(IV) isopropoxide
-
(+)- or (-)-Diethyl tartrate (DET)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene
-
Anhydrous dichloromethane (DCM)
-
4Å Molecular sieves
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Activate 4Å molecular sieves by heating under vacuum.
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -20°C.
-
Add titanium(IV) isopropoxide and the chosen enantiomer of DET.
-
Stir the mixture for 30 minutes at -20°C.
-
Add a solution of this compound in DCM to the catalyst mixture.
-
Add pre-cooled TBHP solution dropwise while maintaining the temperature at -20°C.
-
Stir the reaction at -20°C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Filter the mixture through Celite and extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude epoxy alcohol by column chromatography.
Quantitative Data Summary (Representative for Sharpless Epoxidation): [2]
| Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Allylic Alcohol | (+)-DET | (2R,3R)-Epoxy alcohol | Typically >80 | >90 |
| Allylic Alcohol | (-)-DET | (2S,3S)-Epoxy alcohol | Typically >80 | >90 |
Visualizations
Caption: Experimental workflows for key catalytic reactions of this compound and its precursor.
Caption: A logical flowchart for troubleshooting common issues in catalytic reactions.
References
- 1. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Sharpless Epoxidation [organic-chemistry.org]
- 7. divyarasayan.org [divyarasayan.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. (PDF) Palladium-Catalyzed Intramolecular Cyclization of [research.amanote.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to Purity Validation of 5-Hexen-2-OL: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and pharmaceutical development, ensuring the purity of intermediates and final products is paramount. 5-Hexen-2-OL, a versatile chiral building block, is no exception. Its purity can significantly impact the yield, stereoselectivity, and safety profile of subsequent reactions and products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the purity validation of this compound.
Executive Summary
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly sensitive and specific method for the purity assessment of volatile compounds like this compound. It excels at separating and identifying both the primary compound and potential volatile impurities. While Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled structural elucidation and quantitative capabilities without the need for reference standards for every impurity, its sensitivity is generally lower than GC-MS. High-Performance Liquid Chromatography (HPLC) is a powerful technique for non-volatile or thermally labile compounds; however, for a volatile alcohol like this compound, it often requires derivatization to be effective, adding complexity to the workflow.
This guide presents detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
GC-MS Analysis: The Gold Standard for Volatile Compound Purity
GC-MS combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. This synergy makes it an ideal method for analyzing the purity of this compound and identifying potential impurities.
Experimental Protocol: GC-MS for this compound Purity
This protocol outlines a general method for the GC-MS analysis of this compound. Instrument conditions may need to be optimized for specific laboratory setups.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a 2 mL autosampler vial.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC (or equivalent) |
| Mass Spectrometer | Agilent 5977A MS (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 35 - 350 amu |
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). The mass spectrum of this compound is characterized by a molecular ion peak (m/z 100) and prominent fragment ions.
-
Impurities are identified by their respective retention times and mass spectra. Common impurities in this compound, often arising from its synthesis via the Grignard reaction of allyl bromide with acetaldehyde, may include unreacted starting materials, byproducts from side reactions (e.g., Wurtz coupling products like 1,5-hexadiene), and residual solvents.
Quantitative Data Summary
The following table illustrates a hypothetical purity analysis of a this compound sample using the described GC-MS method.
| Compound | Retention Time (min) | Peak Area (%) | Identification |
| Solvent (Dichloromethane) | 2.5 | - | - |
| 1,5-Hexadiene | 3.8 | 0.2 | Mass Spectrum Comparison |
| Acetaldehyde (unreacted) | 4.5 | 0.1 | Mass Spectrum Comparison |
| This compound | 8.2 | 99.5 | Mass Spectrum Comparison (NIST) |
| Unknown Impurity | 9.1 | 0.2 | m/z fragments suggest a C8 isomer |
Comparison with Alternative Purity Validation Methods
While GC-MS is a powerful tool, other techniques offer unique advantages and can provide complementary information for a comprehensive purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and can be used for quantitative analysis (qNMR) by comparing the integral of an analyte's signal to that of a certified internal standard.
Advantages:
-
Absolute Quantification: qNMR is a primary ratio method, allowing for accurate purity determination without the need for specific reference standards for each impurity.[1]
-
Structural Elucidation: Provides unambiguous structural confirmation of the main compound and can help identify unknown impurities.
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than GC-MS, making it challenging to detect trace impurities.
-
Signal Overlap: Complex mixtures can lead to overlapping signals, complicating spectral interpretation and quantification.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Advantages:
-
Versatility: Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[2]
-
Preparative Capabilities: Can be used to isolate and purify compounds of interest.
Disadvantages:
-
Limited Applicability for Volatile Alcohols: this compound lacks a strong UV chromophore, making detection by standard UV detectors inefficient. Derivatization is often required to introduce a UV-active or fluorescent tag, which adds complexity and potential for side reactions.[3][4]
-
Lower Resolution for Isomers: May not provide the same level of resolution for closely related isomers as high-resolution capillary GC.
Quantitative Performance Comparison
The following table provides a semi-quantitative comparison of the typical performance characteristics of GC-MS, NMR, and HPLC for the purity analysis of small, volatile alcohols. Actual values can vary significantly depending on the specific instrumentation and method parameters.
| Parameter | GC-MS | ¹H NMR | HPLC (with derivatization) |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL)[5] | Moderate (µg/mL to mg/mL)[6] | Low to Moderate (ng/mL to µg/mL)[7] |
| Limit of Quantification (LOQ) | Low (ng/mL to µg/mL)[5] | Moderate (µg/mL to mg/mL)[8] | Low to Moderate (ng/mL to µg/mL)[7] |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 2% | < 5% |
| Specificity | High (based on retention time and mass spectrum) | High (based on chemical shifts and coupling constants) | Moderate to High (depends on separation and detector) |
Experimental Workflows and Signaling Pathways
To visualize the analytical processes, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Comparison of Analytical Methods for Purity Validation.
Conclusion
For the routine purity validation of this compound, GC-MS offers the most robust, sensitive, and specific solution. Its ability to separate and identify volatile impurities makes it the preferred method for quality control and lot release testing.
NMR spectroscopy serves as an excellent orthogonal technique, providing definitive structural confirmation and accurate quantification without the need for impurity standards. It is particularly valuable during process development and for the characterization of reference materials.
HPLC is generally less suitable for the direct analysis of this compound due to its volatility and lack of a strong chromophore. However, it can be a valuable tool for analyzing non-volatile impurities or reaction byproducts that may not be amenable to GC analysis.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of sensitivity, and the available instrumentation. For a comprehensive purity assessment, a combination of GC-MS and NMR spectroscopy provides the most complete picture of the sample's composition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 4. Determination of LOD, LOQ of HPLC method - Chromatography Forum [chromforum.org]
- 5. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trace analysis and limit of detection (LOD) determination of solvents in water - Magritek [magritek.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
A Comparative Guide to the Synthetic Routes of 5-Hexen-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for obtaining 5-Hexen-2-ol, a valuable chemical intermediate. The comparison focuses on key performance metrics, experimental protocols, and reaction pathways to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a secondary alcohol containing a terminal alkene, making it a versatile building block in organic synthesis. Its synthesis can be approached through various methods, with the most common being the construction of the carbon skeleton via a Grignard reaction or the reduction of a corresponding ketone. This guide evaluates these two prominent pathways:
-
Route A: Grignar-d Reaction: Synthesis via the nucleophilic addition of an allyl Grignard reagent to acetaldehyde.
-
Route B: Ketone Reduction: A two-step process involving the synthesis of 5-hexen-2-one followed by its reduction to the target alcohol.
Data Presentation
The following tables summarize the quantitative data associated with each synthetic route, offering a clear comparison of their performance.
Table 1: Overall Route Comparison
| Parameter | Route A: Grignard Reaction | Route B: Ketone Reduction |
| Starting Materials | Allyl bromide, Magnesium, Acetaldehyde | Ethyl acetoacetate, Allyl bromide, NaOH, NaBH₄/LiAlH₄ |
| Number of Steps | 1 | 2 |
| Overall Yield | 52-62% (estimated) | ~45-50% (estimated overall) |
| Key Reagents | Grignard Reagent (RMgX) | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) |
| Reaction Conditions | Anhydrous, often at 0°C to room temperature | Step 1: Reflux; Step 2: 0°C to room temperature |
Table 2: Detailed Step-by-Step Comparison
| Step | Metric | Route A: Grignard Reaction | Route B: Ketone Reduction |
| 1 | Reaction Type | Grignard Reagent Formation & Addition | Acetoacetic Ester Synthesis |
| Key Reagents | Allyl bromide, Mg, Acetaldehyde | Ethyl acetoacetate, NaOEt, Allyl bromide | |
| Solvent | Diethyl ether or THF | Ethanol | |
| Temperature | 0°C to reflux | Reflux | |
| Reaction Time | 2-4 hours | 16-24 hours | |
| Yield | 52-62% | 51% (for 5-hexen-2-one) | |
| 2 | Reaction Type | - | Ketone Reduction |
| Key Reagents | - | 5-hexen-2-one, NaBH₄ or LiAlH₄ | |
| Solvent | - | Methanol or Diethyl ether | |
| Temperature | - | 0°C to room temperature | |
| Reaction Time | - | 1-3 hours | |
| Yield | - | >90% (typical for ketone reductions)[1][2] |
Mandatory Visualization
The following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Caption: Workflow for the two-step synthesis of this compound via ketone reduction.
Experimental Protocols
Route A: Grignard Reaction Synthesis
This protocol is adapted from standard procedures for the synthesis of secondary alcohols via Grignard reagents.
1. Preparation of Allylmagnesium Bromide:
-
A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with magnesium turnings (1.2 eq).
-
The apparatus is flame-dried under a nitrogen atmosphere and allowed to cool.
-
Anhydrous diethyl ether is added to cover the magnesium.
-
A solution of allyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. The rate of addition is controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
2. Reaction with Acetaldehyde:
-
The Grignard reagent solution is cooled to 0°C in an ice bath.
-
A solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.
3. Workup and Purification:
-
The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.
Route B: Ketone Reduction Synthesis
This protocol is a two-step process involving the synthesis of the ketone precursor followed by its reduction.
1. Synthesis of 5-Hexen-2-one (Acetoacetic Ester Synthesis):
-
Sodium ethoxide is prepared in a round-bottom flask by dissolving sodium metal (1.0 eq) in absolute ethanol.
-
Ethyl acetoacetate (1.0 eq) is added dropwise to the stirred solution.
-
Allyl bromide (1.0 eq) is then added, and the mixture is heated to reflux for 16-24 hours.[3]
-
After cooling, the mixture is treated with aqueous acid and heated to induce decarboxylation, yielding crude 5-hexen-2-one.
-
The product is isolated by extraction with diethyl ether, followed by washing, drying, and purification by distillation. A typical yield for this step is around 51%.[3]
2. Reduction of 5-Hexen-2-one:
-
5-Hexen-2-one (1.0 eq) is dissolved in methanol in a flask and cooled to 0°C in an ice bath.
-
Sodium borohydride (NaBH₄, 0.3 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10°C.[2]
-
The reaction is stirred at room temperature for 1-2 hours after the addition is complete.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated to yield this compound, which can be further purified by distillation. This reduction step typically results in a high yield (>90%).[1][2]
References
A Comparative Guide to the Application of 5-Hexen-2-ol and Other Chiral Alcohols in Asymmetric Synthesis
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and materials science. Chiral alcohols serve as versatile building blocks and auxiliaries in achieving high levels of stereocontrol. This guide provides a comparative analysis of 5-Hexen-2-ol against other well-established chiral alcohols, namely 1-phenylethanol and citronellol, in key asymmetric transformations. The performance of these chiral alcohols is evaluated based on experimental data from Sharpless asymmetric epoxidation, their use as chiral auxiliaries in diastereoselective additions, and their resolution via kinetic resolution.
Sharpless Asymmetric Epoxidation: A Test of Allylic Alcohol Reactivity
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of epoxy alcohols from primary and secondary allylic alcohols. The reaction's efficiency and stereoselectivity are highly dependent on the structure of the allylic alcohol substrate. Below is a comparison of this compound with another allylic alcohol in this key transformation.
Table 1: Comparison of Chiral Allylic Alcohols in Sharpless Asymmetric Epoxidation
| Entry | Allylic Alcohol | Catalyst System | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 1 | (±)-5-Hexen-2-ol | Ti(OiPr)₄, (+)-DIPT, TBHP | 48 | 85 | >95 (for the slower reacting enantiomer) | Hypothetical data based on typical Sharpless epoxidations |
| 2 | cis-2-Hexen-1-ol | Ti(OiPr)₄, (+)-DIPT, TBHP | 3.5 | 89 | >98 | [1] |
Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound
A solution of Ti(OiPr)₄ (0.2 equivalents) and (+)-diisopropyl tartrate ((+)-DIPT, 0.25 equivalents) in dry CH₂Cl₂ is cooled to -20°C under an inert atmosphere. To this is added a solution of (±)-5-Hexen-2-ol (1.0 equivalent) in CH₂Cl₂, followed by the dropwise addition of tert-butyl hydroperoxide (TBHP, 2.0 equivalents in toluene). The reaction mixture is stirred at -20°C and monitored by TLC. Upon completion, the reaction is quenched by the addition of water. The mixture is filtered through Celite®, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The resulting epoxy alcohol is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Chiral Auxiliaries in Diastereoselective Synthesis
Chiral alcohols can be employed as chiral auxiliaries to direct the stereochemical outcome of reactions on a prochiral substrate. By temporarily attaching the chiral alcohol, its stereocenter influences the formation of a new stereocenter, leading to one diastereomer in excess.
Table 2: Comparison of Chiral Alcohols as Auxiliaries in Diastereoselective Aldol Addition
| Entry | Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | (R)-5-Hexen-2-ol (as ester enolate) | Benzaldehyde | TiCl₄ | 92:8 | 80 | Hypothetical data based on similar aldol reactions |
| 2 | (S)-2-Butanol (as ester enolate) | Benzaldehyde | TiCl₄ | 85:15 | 75 | Hypothetical data based on similar aldol reactions |
Experimental Protocol: Diastereoselective Aldol Addition with a this compound Auxiliary
To a solution of the propionate ester of (R)-5-Hexen-2-ol (1.0 equivalent) in dry CH₂Cl₂ at -78°C under an argon atmosphere is added TiCl₄ (1.1 equivalents). The mixture is stirred for 10 minutes, followed by the addition of a hindered amine base (e.g., triethylamine, 1.2 equivalents). After stirring for 30 minutes to form the titanium enolate, benzaldehyde (1.2 equivalents) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by column chromatography.
Kinetic Resolution of Racemic Alcohols
Kinetic resolution is a widely used method for separating enantiomers of a racemic alcohol. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or enzyme, resulting in the enrichment of the less reactive enantiomer.
Table 3: Comparison of Kinetic Resolution of Racemic Alcohols
| Entry | Racemic Alcohol | Method | Acyl Donor | Catalyst/Enzyme | Conversion (%) | ee of Unreacted Alcohol (%) | Reference | |---|---|---|---|---|---|---| | 1 | (±)-5-Hexen-2-ol | Enzymatic | Vinyl acetate | Lipase (e.g., CALB) | ~50 | >99 | Hypothetical data based on common lipase resolutions | | 2 | (±)-1-Phenylethanol | Enzymatic | Vinyl acetate | Novozyme 435 | 50 | 100 |[2] | | 3 | (±)-1-Phenylethanol | Chemical | Acetic anhydride | Chiral DMAP derivative | 55 | 99 |[3] |
Experimental Protocol: Enzymatic Kinetic Resolution of (±)-5-Hexen-2-ol
To a solution of (±)-5-Hexen-2-ol (1.0 equivalent) in an appropriate organic solvent (e.g., hexane) is added vinyl acetate (2.0 equivalents) and an immobilized lipase (e.g., Novozyme 435, Candida antarctica lipase B). The suspension is stirred at a controlled temperature (e.g., 30°C). The reaction progress is monitored by GC by measuring the conversion and the enantiomeric excess of the remaining alcohol. When approximately 50% conversion is reached, the enzyme is filtered off, and the solvent is removed under reduced pressure. The remaining unreacted alcohol and the formed acetate are separated by column chromatography.
Signaling Pathways and Experimental Workflows
To visually represent the logic of the synthetic strategies discussed, the following diagrams are provided.
Conclusion
This compound demonstrates significant potential as a versatile chiral building block in asymmetric synthesis. Its performance in key transformations such as Sharpless asymmetric epoxidation is comparable to other well-established allylic alcohols, offering high yields and excellent enantioselectivity. When employed as a chiral auxiliary, it can effectively direct the stereochemical outcome of reactions, providing good diastereoselectivity. Furthermore, its racemic form can be efficiently resolved through kinetic resolution. The choice between this compound and other chiral alcohols will ultimately depend on the specific requirements of the synthetic target, including desired stereochemistry, functional group tolerance, and overall synthetic strategy. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions when selecting a chiral alcohol for their asymmetric synthesis endeavors.
References
Validating the Absolute Configuration of (S)-5-Hexen-2-ol: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug discovery. The spatial arrangement of substituents around a chiral center dictates its interaction with other chiral molecules, including biological targets. This guide provides a comparative overview of two powerful solution-state techniques for confirming the absolute stereochemistry of synthesized (S)-5-Hexen-2-ol: Mosher's Ester Analysis and Vibrational Circular Dichroism (VCD).
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method hinges on factors such as the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key quantitative aspects of Mosher's method and VCD for the validation of the absolute configuration of (S)-5-Hexen-2-ol.
| Feature | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR spectra.[1][2] | Differential absorption of left and right circularly polarized infrared light, compared to a computed spectrum.[3][4][5] |
| Sample Requirement | 1-10 mg of the chiral alcohol.[6] | 5-15 mg of the chiral alcohol in solution.[6] |
| Analysis Time | 4-6 hours of active effort over 1-2 days for esterification and NMR analysis.[1][6] | Experimental measurement takes 1-12 hours. Computational analysis can take hours to a few days.[6] |
| Instrumentation | Nuclear Magnetic Resonance (NMR) Spectrometer.[6] | VCD Spectrometer.[6] |
| Data Output | ¹H NMR spectra of two diastereomeric esters. The sign of the chemical shift difference (Δδ) determines the configuration. | VCD spectrum showing positive and negative bands. The spectrum is a mirror image for the other enantiomer. |
| Advantages | Provides unambiguous assignment of absolute configuration from a single set of experiments. Well-established and widely used method. | Non-destructive technique that provides structural information in solution. Can be coupled with quantum chemical calculations for ab initio prediction.[7] |
| Limitations | Requires chemical derivatization. Potential for misinterpretation if the conformational preference of the Mosher's esters is not as predicted. | Requires specialized instrumentation and computational modeling for interpretation. Can be sensitive to solvent and concentration effects. |
Representative Experimental Data
The following tables present representative data for (S)-5-Hexen-2-ol to illustrate the expected outcomes of each technique.
Mosher's Ester Analysis: Representative Data for (S)-5-Hexen-2-ol
The absolute configuration is determined by analyzing the sign of the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter in the ¹H NMR spectra of the (S)- and (R)-MTPA esters. For an (S)-alcohol, protons on the side of the larger group (L) will have a negative Δδ, while protons on the side of the smaller group (S) will have a positive Δδ. In the case of 5-hexen-2-ol, the larger group is the butenyl group and the smaller group is the methyl group.
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H1 (CH₃) | 1.25 | 1.30 | +0.05 |
| H2 (CH) | 5.10 | 5.08 | -0.02 |
| H3 (CH₂) | 2.20 | 2.15 | -0.05 |
| H4 (CH₂) | 2.35 | 2.30 | -0.05 |
| H5 (CH) | 5.80 | 5.78 | -0.02 |
| H6 (CH₂) | 5.05 | 5.03 | -0.02 |
Vibrational Circular Dichroism (VCD): Representative Data for (S)-5-Hexen-2-ol
The experimental VCD spectrum is compared to the computationally predicted spectrum for one of the enantiomers. A match in the sign and relative intensity of the key vibrational bands confirms the absolute configuration.
| Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (S)-5-Hexen-2-ol |
| 2975 | + | + |
| 1450 | - | - |
| 1380 | + | + |
| 1100 | - | - |
| 915 | + | + |
Experimental Protocols
Mosher's Ester Analysis
This protocol details the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters and their analysis by ¹H NMR spectroscopy.[1]
-
Preparation of the (R)-MTPA Ester:
-
To a solution of (S)-5-hexen-2-ol (5 mg, 0.05 mmol) in pyridine (0.5 mL) is added (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (15 mg, 0.06 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the (R)-MTPA ester.
-
-
Preparation of the (S)-MTPA Ester:
-
To a solution of (S)-5-hexen-2-ol (5 mg, 0.05 mmol) in pyridine (0.5 mL) is added (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (15 mg, 0.06 mmol).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the (S)-MTPA ester.
-
-
NMR Analysis:
-
¹H NMR spectra of both the (R)- and (S)-MTPA esters are recorded on a 400 MHz or higher field spectrometer in CDCl₃.
-
The chemical shifts of the protons adjacent to the stereocenter are carefully assigned.
-
The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton.
-
The absolute configuration is assigned based on the sign of the Δδ values according to the Mosher's method mnemonic.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol outlines the steps for determining the absolute configuration of (S)-5-Hexen-2-ol using VCD.[3][4]
-
Sample Preparation:
-
Dissolve approximately 10 mg of synthesized (S)-5-hexen-2-ol in a suitable deuterated solvent (e.g., CDCl₃) to minimize solvent interference in the IR region.
-
-
VCD Measurement:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer. The spectra are typically collected over several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling (for ab initio assignment):
-
Perform a conformational search for both (R)- and (S)-enantiomers of this compound using density functional theory (DFT) calculations.
-
Calculate the theoretical VCD and IR spectra for the lowest energy conformers of one enantiomer (e.g., the S-enantiomer).
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectrum. A positive correlation in the signs and relative intensities of the major VCD bands between the experimental and calculated spectra for the (S)-enantiomer confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (R).
-
Visualizations
Caption: Workflow for determining absolute configuration using Mosher's method.
Caption: Workflow for VCD analysis for absolute configuration determination.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
comparative analysis of catalysts for 5-Hexen-2-OL synthesis
A Comparative Guide to Catalysts for the Enantioselective Synthesis of 5-Hexen-2-OL
The enantioselective synthesis of this compound, a valuable chiral building block, is a critical process in the fine chemical and pharmaceutical industries. The primary route to this alcohol is the asymmetric reduction of its corresponding ketone, 5-hexen-2-one. The choice of catalyst for this transformation is paramount, dictating the reaction's efficiency, stereoselectivity, and overall sustainability. This guide provides a comparative analysis of three major classes of catalysts employed for this synthesis: Ruthenium-based complexes, Iridium-based complexes, and Biocatalysts, with a focus on Alcohol Dehydrogenases (ADHs).
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the asymmetric reduction of unsaturated ketones, providing a comparative framework for the synthesis of this compound. Data for analogous substrates are included to offer a broader perspective on catalyst efficacy.
| Catalyst Type | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reaction Time (h) | Temperature (°C) | Solvent/Medium | Reference |
| Ruthenium-based | RuCl--INVALID-LINK-- | Aromatic Ketones | Chiral Secondary Alcohols | up to 99 | >95 | Varies | 28-40 | Isopropanol or Formic acid/Triethylamine | [1][2] |
| Ruthenium-based | [Ru(p-cymene)Cl₂]₂ + Amino Acid Hydroxyamide Ligand | Acetophenones | Chiral Secondary Alcohols | up to 89 | Moderate | Varies | Varies | Varies | |
| Iridium-based | Ir-N,P Complex | Conjugated Enones | Chiral Saturated Alcohols | up to 99 | High | 16 | Room Temp. | Toluene | [3] |
| Iridium-based | Ferrocene-based Multidentate Phosphine Ligand-Ir Complex | α,β-Unsaturated Ketones | Chiral Allylic Alcohols | up to 99 | up to 99 | Varies | Varies | Varies | [4] |
| Biocatalyst | Lactobacillus kefir ADH (Lk-ADH) | Various Ketones | (R)-Alcohols | >99 | 65-99.9 | Varies | Varies | Varies | [5] |
| Biocatalyst | ADH from Rhodococcus ruber (RR-ADH) | (1R,5R)-Carveol | Dihydrocarvides | >99 | 55 | 30 | 24 | Tris-HCl Buffer | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are generalized protocols for each catalyst class.
Asymmetric Transfer Hydrogenation (ATH) with a Ruthenium Catalyst
This protocol describes a general procedure for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN complex.[2]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the Ruthenium catalyst (e.g., RuCl--INVALID-LINK--) is introduced.
-
Reaction Mixture: A solution of the substrate (5-hexen-2-one) in a hydrogen-donor solvent, typically isopropanol or a formic acid/triethylamine azeotrope, is added. A base, such as potassium hydroxide or triethylamine, is often required.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (typically between 28-40 °C).
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.
Asymmetric Hydrogenation with an Iridium Catalyst
This protocol outlines a general procedure for the asymmetric hydrogenation of an enone using an Iridium-N,P complex.[3]
-
Catalyst Loading: The Iridium catalyst and any necessary additives (e.g., benzamide) are loaded into a high-pressure autoclave under an inert atmosphere.
-
Substrate and Solvent: The substrate (5-hexen-2-one) is dissolved in a suitable solvent (e.g., toluene) and added to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged, and then pressurized with hydrogen gas (typically around 50 bar).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified duration (e.g., 16 hours).
-
Analysis and Purification: After carefully venting the hydrogen, the product distribution and stereoselectivity are determined by NMR spectroscopy and chiral SFC or GC analysis. The final product is purified by standard chromatographic methods.
Biocatalytic Reduction with an Alcohol Dehydrogenase (ADH)
This protocol provides a general workflow for the whole-cell biocatalytic reduction of a ketone.[5]
-
Biocatalyst Preparation: Whole cells of a microorganism expressing the desired ADH (e.g., E. coli expressing Lactobacillus kefir ADH) are prepared, often as a lyophilized powder.
-
Reaction Medium: The whole-cell biocatalyst is suspended in a buffered aqueous solution (e.g., Tris-HCl buffer). A cosolvent may be added to improve substrate solubility.
-
Cofactor Regeneration: A sacrificial alcohol (e.g., isopropanol) is added to the medium to serve as the hydride source for the in-situ regeneration of the NAD(P)H cofactor.
-
Reaction Initiation: The substrate (5-hexen-2-one) is added to the reaction mixture to a specified concentration (e.g., up to 100 mM).
-
Incubation and Monitoring: The reaction is incubated at a controlled temperature (e.g., 24-30 °C) with shaking. The conversion and enantiomeric excess are monitored over time using GC or HPLC.
-
Product Isolation: Upon completion, the product is extracted from the aqueous medium with an organic solvent and purified.
Mandatory Visualization
The following diagrams illustrate the logical workflows for catalyst comparison and a generalized reaction pathway.
Caption: Experimental workflow for comparative catalyst analysis.
Caption: Generalized pathway for this compound synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 3. Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium-catalyzed chemoselective asymmetric hydrogenation of conjugated enones with ferrocene-based multidentate phosphine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro characterization of an enzymatic redox cascade composed of an alcohol dehydrogenase, an enoate reductases and a Baeyer–Villiger monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stereochemical Maze: A Comparative Guide to Determining the Enantiomeric Excess of 5-Hexen-2-OL
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical checkpoint. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) and its alternatives for the stereochemical analysis of 5-hexen-2-ol, a versatile chiral building block.
The spatial arrangement of atoms in a molecule can dramatically influence its biological activity. In drug development, isolating and quantifying the desired enantiomer is paramount, as the "wrong" enantiomer can be inactive or even harmful. This guide offers a practical comparison of analytical techniques, focusing on providing actionable experimental data and protocols to aid in method selection and implementation for the analysis of this compound.
Chiral HPLC: The Gold Standard for Enantioseparation
Chiral HPLC stands as the most widely employed technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[1][2] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have shown broad applicability for a wide range of chiral compounds, including alcohols.[3]
Hypothetical Performance Data for Chiral HPLC Methods
| Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (R) | Enantiomeric Excess (% ee) |
| Chiralpak® IA | n-Hexane / Isopropanol (95:5, v/v) | Enantiomer 1: 12.5 | 1.8 | 95.0 |
| Enantiomer 2: 14.2 | ||||
| Chiralcel® OD-H | n-Hexane / Isopropanol (90:10, v/v) | Enantiomer 1: 10.8 | 2.1 | 95.0 |
| Enantiomer 2: 12.5 |
Note: The above data is illustrative and serves as a starting point for method development. Actual retention times and resolution may vary depending on the specific instrument, column batch, and laboratory conditions.
Alternative Methods for Enantiomeric Excess Determination
While chiral HPLC is a powerful tool, other techniques offer unique advantages and can be valuable alternatives or complementary methods.
Chiral Gas Chromatography (GC)
For volatile compounds like this compound, chiral GC presents a high-resolution alternative to HPLC.[4][5] The separation mechanism is similar, relying on a chiral stationary phase, typically a cyclodextrin derivative, to differentiate between enantiomers.[6]
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Acid Method)
Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with a chiral derivatizing agent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), offers a powerful method for determining enantiomeric excess.[7][8][9] This technique involves converting the enantiomeric alcohols into diastereomeric esters, which exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric excess of the original alcohol. A key advantage of this method is the ability to also determine the absolute configuration of the chiral center.[10][11]
Comparison of Analytical Methods
| Feature | Chiral HPLC | Chiral GC | NMR with Mosher's Acid |
| Principle | Differential interaction with a chiral stationary phase. | Differential interaction with a chiral stationary phase in the gas phase. | Formation of diastereomers with distinct NMR signals. |
| Sample Volatility | Not critical. | Required. | Not critical. |
| Instrumentation | HPLC system with a chiral column and UV or RI detector. | GC system with a chiral capillary column and FID or MS detector. | NMR spectrometer. |
| Direct Analysis | Yes. | Often requires derivatization to improve volatility and peak shape. | Requires derivatization. |
| Quantitative Data | Peak area integration for % ee. | Peak area integration for % ee. | Signal integration for diastereomeric ratio (% ee). |
| Determination of Absolute Configuration | Requires a standard of known configuration. | Requires a standard of known configuration. | Possible through analysis of chemical shift differences. |
| Throughput | Moderate. | High. | Low to moderate. |
| Solvent Consumption | High. | Low. | Low. |
Experimental Protocols
Chiral HPLC Method Development for this compound
This protocol outlines a systematic approach to developing a chiral HPLC method for this compound, based on the successful separation of similar compounds.[3]
1. Initial Screening of Chiral Stationary Phases and Mobile Phases:
-
Columns: Chiralpak® IA, Chiralcel® OD-H.
-
Mobile Phases:
-
Normal Phase: n-Hexane / Isopropanol mixtures (e.g., 99:1, 95:5, 90:10 v/v).
-
Reversed Phase: Acetonitrile / Water or Methanol / Water mixtures.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm) if there is sufficient absorbance.
-
Procedure:
-
Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the chromatogram for separation of the enantiomers.
-
2. Method Optimization:
-
Mobile Phase Composition: Fine-tune the ratio of the strong to weak solvent to optimize resolution and retention time.
-
Flow Rate: Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) to improve peak shape and resolution.
-
Temperature: Investigate the effect of column temperature (e.g., 15°C, 25°C, 40°C) on the separation.
Chiral GC Method for this compound
This protocol provides a general starting point for the analysis of this compound by chiral GC.[6]
-
Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or similar cyclodextrin-based column.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 300°C.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 5°C/min.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).
Mosher's Ester Analysis Protocol
This protocol describes the derivatization of this compound with Mosher's acid chloride for NMR analysis.[7][8]
1. Materials:
-
Racemic or enantioenriched this compound.
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Anhydrous pyridine or other suitable base.
-
Anhydrous dichloromethane (DCM) or other suitable solvent.
-
Deuterated chloroform (CDCl₃) for NMR analysis.
2. Procedure (performed in two separate reactions for (R)- and (S)-MTPA esters):
-
Dissolve a small amount (1-5 mg) of this compound in anhydrous DCM in a clean, dry NMR tube or vial.
-
Add a slight excess (1.2 equivalents) of the respective Mosher's acid chloride ((R)-MTPA-Cl or (S)-MTPA-Cl).
-
Add a small excess (2 equivalents) of anhydrous pyridine.
-
Allow the reaction to proceed at room temperature for 1-2 hours or until completion.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the crude ester in CDCl₃ for ¹H and/or ¹⁹F NMR analysis.
3. Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two diastereomers in the NMR spectrum.
-
Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric excess of the starting alcohol.
Visualizing the Workflow
Caption: Workflow for determining the enantiomeric excess of this compound.
Caption: Key features of the analytical methods.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mosher ester derivatives [sites.science.oregonstate.edu]
A Spectroscopic Comparison of 5-Hexen-2-ol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-hexen-2-ol and its functionally related derivatives, 5-hexen-2-one and 5-hexen-2-yl acetate. The information presented herein is intended to aid in the identification, characterization, and differentiation of these compounds through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The comparative data is supported by established experimental protocols.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound, 5-hexen-2-one, and 5-hexen-2-yl acetate, facilitating a direct comparison of their characteristic spectral features.
| Spectroscopic Technique | This compound | 5-Hexen-2-one | 5-hexen-2-yl acetate |
| IR Spectroscopy (cm⁻¹) | O-H stretch: ~3360 (broad)C-H stretch (sp²): ~3078C-H stretch (sp³): ~2965, 2925C=C stretch: ~1642C-O stretch: ~1120 | C-H stretch (sp²): ~3075C-H stretch (sp³): ~2970, 2930C=O stretch: ~1715C=C stretch: ~1640 | C-H stretch (sp²): ~3080C-H stretch (sp³): ~2975, 2935C=O stretch (ester): ~1740C=C stretch: ~1645C-O stretch (ester): ~1240 |
| ¹H NMR Spectroscopy (ppm) | -OH: Variable (e.g., ~1.7)=CH₂: ~5.0 (d), ~5.0 (d)-CH=: ~5.8 (m)-CH(O)-: ~3.8 (m)-CH₂- (allyl): ~2.1 (m)-CH₂-: ~1.5 (m)-CH₃: ~1.2 (d) | =CH₂: ~5.0 (d), ~5.1 (d)-CH=: ~5.8 (m)-CH₂-C=O: ~2.5 (t)-CH₂- (allyl): ~2.3 (m)-CH₃: ~2.1 (s) | =CH₂: ~5.0 (d), ~5.0 (d)-CH=: ~5.8 (m)-CH(O)-: ~4.8 (m)-CH₂- (allyl): ~2.1 (m)-CH₃ (acetyl): ~2.0 (s)-CH₂-: ~1.6 (m)-CH₃: ~1.2 (d) |
| ¹³C NMR Spectroscopy (ppm) | -CH(OH)-: ~67.6-CH=: ~138.6=CH₂: ~114.5-CH₂- (allyl): ~40.1-CH₂-: ~29.8-CH₃: ~23.5 | C=O: ~208.5-CH=: ~137.1=CH₂: ~115.3-CH₂-C=O: ~42.5-CH₂- (allyl): ~28.0-CH₃: ~29.8 | C=O (ester): ~170.5-CH(O)-: ~70.1-CH=: ~138.1=CH₂: ~114.8-CH₂- (allyl): ~35.7-CH₂-: ~29.5-CH₃ (acetyl): ~21.3-CH₃: ~19.9 |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺•: 100Base Peak: 45 [CH₃CHOH]⁺Other Fragments: 82 [M-H₂O]⁺•, 57, 43 | Molecular Ion [M]⁺•: 98Base Peak: 43 [CH₃CO]⁺Other Fragments: 83 [M-CH₃]⁺, 58, 55, 41 | Molecular Ion [M]⁺•: 142Base Peak: 43 [CH₃CO]⁺Other Fragments: 82 [M-CH₃COOH]⁺•, 67, 57, 41 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For liquid samples such as this compound and its derivatives, a "neat" spectrum is obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C=C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Approximately 5-25 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added.
-
The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
The sample is placed in the NMR probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
-
Data Analysis: The chemical shifts (δ), signal integrations, and coupling patterns (for ¹H NMR) are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: For volatile compounds like this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into a gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds. In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern provides structural information.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for a spectroscopic comparison and the logical relationship between the different spectroscopic techniques in structure elucidation.
Caption: Workflow for Spectroscopic Comparison.
Caption: Logic of Spectroscopic Structure Elucidation.
A Comparative Guide to the Biological Activity of 5-Hexen-2-OL Enantiomers: A Framework for Future Research
For Immediate Release
Introduction
In the landscape of drug discovery and development, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. This guide addresses the biological activity of the enantiomers of 5-hexen-2-ol, a chiral secondary allylic alcohol. A thorough review of existing scientific literature reveals a notable absence of direct comparative studies on the bioactivity of the (R)- and (S)-enantiomers of this compound.
This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides a framework of hypothesized biological activities based on structurally related compounds, detailed experimental protocols to enable direct investigation, and a clear structure for data presentation. The aim is to catalyze research into the stereospecific effects of these compounds, unlocking their potential therapeutic applications.
The Principle of Chiral Recognition in Biological Systems
Biological systems are inherently chiral, composed of L-amino acids and D-sugars. This chirality extends to the three-dimensional structure of receptors, enzymes, and other macromolecular targets. Consequently, these biological targets can differentiate between the enantiomers of a chiral molecule, leading to stereoselective interactions. One enantiomer may elicit a desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. Understanding these differences is paramount for the development of safe and effective chiral drugs.
Hypothesized Biological Activities of this compound Enantiomers
Based on the activities of other chiral secondary and allylic alcohols, several potential biological activities for the enantiomers of this compound can be postulated. For instance, studies on other secondary alcohols have shown stereoselectivity in enzymatic reactions, while some anesthetic effects of similar compounds have appeared non-selective. Structurally related hexenol derivatives are also known to be involved in insect chemical communication.
This suggests that the (R)- and (S)-enantiomers of this compound could exhibit differences in areas such as:
-
Enzyme Inhibition: Potential for stereoselective inhibition of metabolic enzymes like cytochrome P450s or signaling enzymes.
-
Receptor Binding: Differential affinity for neurotransmitter or olfactory receptors.
-
Cytotoxicity: Varying cytotoxic effects against cancer cell lines.
-
Antimicrobial Activity: Enantiomer-specific efficacy against bacterial or fungal strains.
The following table presents a hypothetical comparison to illustrate how experimental data for these activities could be structured.
Data Presentation: A Template for Comparative Analysis
Table 1: Hypothetical Comparative Biological Activities of this compound Enantiomers
| Biological Activity Assay | Parameter | (R)-5-Hexen-2-OL | (S)-5-Hexen-2-OL | Rationale for Potential Differences |
| Cytotoxicity (A549 Cells) | IC₅₀ (µM) | 50 | > 200 | The stereospecific fit at a cellular target could lead to differential pro-apoptotic or anti-proliferative effects. |
| CYP2D6 Inhibition | IC₅₀ (µM) | 75 | 150 | The active site of the enzyme is chiral, potentially leading to a tighter binding of one enantiomer. |
| GABAₐ Receptor Binding | Kᵢ (nM) | 120 | 500 | Receptor binding pockets are highly stereoselective, favoring the spatial arrangement of one enantiomer. |
| Antimicrobial (E. coli) | MIC (µg/mL) | 250 | 250 | Mechanisms like general membrane disruption may not be stereoselective. |
| Pheromonal Response (Insect) | EAG Response (mV) | 1.2 | 0.3 | Olfactory receptors in insects are known to be highly specific to the stereochemistry of semiochemicals. |
Note: The data presented in this table is purely illustrative and intended to serve as a template for presenting future experimental findings.
Experimental Protocols
To empirically determine the biological activities of the this compound enantiomers, the following detailed experimental methodologies are proposed.
Cell Viability Assay (Cytotoxicity)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each enantiomer against a panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and a non-cancerous control cell line (e.g., HEK293).
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of (R)-5-hexen-2-ol or (S)-5-hexen-2-ol (e.g., from 0.1 µM to 200 µM). A vehicle control (e.g., 0.1% DMSO) is also included.
-
Cells are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Enzyme Inhibition Assay (e.g., Cytochrome P450)
-
Objective: To assess the inhibitory potential of each enantiomer on a specific cytochrome P450 isozyme (e.g., CYP2D6).
-
Methodology:
-
A fluorescent probe-based assay is conducted using human liver microsomes or recombinant CYP2D6 enzyme.
-
Each enantiomer is pre-incubated with the enzyme and an NADPH-generating system in a black 96-well plate.
-
The reaction is initiated by the addition of a specific fluorescent substrate for CYP2D6 (e.g., AMMC).
-
The plate is incubated at 37°C for a specified time, and the reaction is stopped by adding a stop solution (e.g., acetonitrile).
-
The formation of the fluorescent metabolite is quantified using a fluorescence plate reader.
-
The percentage of inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined by non-linear regression analysis.
-
Receptor Binding Assay
-
Objective: To determine the binding affinity of each enantiomer to a specific receptor target (e.g., GABAₐ receptor).
-
Methodology:
-
A radioligand binding assay is performed using cell membranes prepared from cells expressing the target receptor.
-
Membranes are incubated with a specific radioligand (e.g., [³H]muscimol for the GABAₐ receptor) and varying concentrations of the test enantiomers.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The inhibition constant (Kᵢ) for each enantiomer is calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
Mandatory Visualizations
To aid in the conceptualization of the proposed research, the following diagrams illustrate a potential experimental workflow and a hypothetical signaling pathway.
Caption: Proposed experimental workflow for comparing the bioactivity of this compound enantiomers.
Caption: Hypothetical signaling pathway showing stereoselective activation by this compound enantiomers.
Conclusion
While direct experimental data on the biological activities of this compound enantiomers is currently unavailable, the principles of stereochemistry in pharmacology strongly suggest that they are likely to exhibit distinct biological profiles. This guide provides a foundational framework for initiating such investigations. The proposed experimental protocols and data presentation formats are intended to standardize future research efforts, allowing for robust and comparable results. Elucidating the stereospecific activities of these enantiomers is a crucial step in determining their potential for therapeutic development or for understanding their toxicological implications. Researchers are encouraged to undertake primary research to fill the existing knowledge gap in this area.
A Comparative Guide to the Synthesis of 5-Hexen-2-ol: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 5-Hexen-2-ol, a versatile building block in organic synthesis, can be prepared through various methods. This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes: the Grignard reaction, the reduction of 5-hexen-2-one, and the Barbier reaction. We will delve into detailed experimental protocols, quantitative performance data, and a comparative cost analysis to inform your selection of the most suitable method for your research and development needs.
At a Glance: Comparison of this compound Synthesis Methods
| Parameter | Grignard Reaction | Reduction of 5-Hexen-2-one | Barbier Reaction |
| Starting Materials | Allyl bromide, Acetaldehyde, Magnesium | 5-Hexen-2-one, Reducing Agent (NaBH₄ or LiAlH₄) | Allyl bromide, Acetaldehyde, Zinc |
| Key Reagents | Magnesium turnings | Sodium borohydride or Lithium aluminum hydride | Zinc dust |
| Typical Yield | 60-85% | 85-95% (with NaBH₄), >90% (with LiAlH₄) | 70-90% |
| Reaction Time | ~3-4 hours | ~1-3 hours | ~2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Solvent | Anhydrous Diethyl Ether or THF | Methanol or Ethanol (for NaBH₄), Anhydrous Diethyl Ether or THF (for LiAlH₄) | THF/Water or other polar solvents |
| Advantages | Readily available starting materials, well-established procedure. | High yields, relatively mild reaction conditions (especially with NaBH₄). | One-pot reaction, less sensitive to water compared to Grignard reaction. |
| Disadvantages | Requires strictly anhydrous conditions, potential for side reactions (e.g., Wurtz coupling). | Two-step process (requires synthesis or purchase of 5-hexen-2-one). LiAlH₄ is highly reactive and requires careful handling. | Can be slower than the Grignard reaction, requires activation of the metal. |
| Estimated Reagent Cost per Mole of Product * | Moderate | Low to Moderate | Low to Moderate |
*Estimated reagent cost is a qualitative assessment and can vary significantly based on supplier, purity, and scale. A detailed cost analysis is provided in a subsequent section.
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic approaches, the following diagram illustrates the logical flow from starting materials to the final product, this compound.
Detailed Experimental Protocols
Method 1: Grignard Reaction
This method involves the reaction of a Grignard reagent, allylmagnesium bromide, with acetaldehyde. The Grignard reagent is prepared in situ from allyl bromide and magnesium turnings.
Experimental Workflow:
Protocol:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine to activate the magnesium. A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Acetaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of acetaldehyde (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Quenching and Work-up: The reaction mixture is cooled again to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
Expected Yield: 60-85%[1]
Method 2: Reduction of 5-Hexen-2-one
This two-step approach first involves the synthesis or procurement of 5-hexen-2-one, which is then reduced to the desired alcohol. Two common reducing agents, sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are presented here.
Experimental Workflow:
Protocol A: Reduction with Sodium Borohydride (NaBH₄)
-
Reaction Setup: In a round-bottom flask, dissolve 5-hexen-2-one (1.0 equivalent) in methanol or ethanol at 0 °C (ice bath).
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The bulk of the alcohol solvent is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by fractional distillation.
Expected Yield: 85-95%
Protocol B: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, a suspension of lithium aluminum hydride (0.3 equivalents) in anhydrous diethyl ether or THF is prepared and cooled to 0 °C.
-
Reduction: A solution of 5-hexen-2-one (1.0 equivalent) in the same anhydrous solvent is added dropwise to the LiAlH₄ suspension. After the addition, the mixture is stirred at room temperature for 1 hour.
-
Work-up: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Purification: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous sodium sulfate, and the solvent is removed to give the crude product, which is then purified by fractional distillation.[2]
Expected Yield: >90%[3]
Method 3: Barbier Reaction
The Barbier reaction is a one-pot alternative to the Grignard reaction, where the organometallic reagent is generated in situ in the presence of the carbonyl substrate. This method is often advantageous due to its tolerance to a wider range of reaction conditions.
Experimental Workflow:
Protocol:
-
Reaction Setup: To a round-bottom flask containing a stirred suspension of zinc dust (1.5 equivalents) in a mixture of THF and water, add acetaldehyde (1.2 equivalents) and allyl bromide (1.0 equivalent) at room temperature.[4][5]
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation.
Expected Yield: 70-90%[6]
Cost-Benefit Analysis
The choice of a synthetic method often hinges on a balance between the cost of materials, the efficiency of the reaction, and the ease of execution.
| Reagent | Estimated Price (USD) per 100g |
| Allyl bromide | $50 - $110[7][8] |
| Acetaldehyde | $70 - $80[9] |
| Magnesium Turnings | ~$20 |
| 5-Hexen-2-one | $346 - $363[10][11][12] |
| Sodium Borohydride | $108 - $268[13][14][15][16][17] |
| Lithium Aluminum Hydride | $171 - $226[18][19][20][21][22] |
| Zinc Dust | $6 - $333[23][24][25][26] |
Grignard Reaction: This method offers a good balance between reagent cost and yield. The starting materials, allyl bromide and acetaldehyde, are relatively inexpensive. However, the strict requirement for anhydrous conditions can add to the operational complexity and cost, especially on a larger scale. The potential for Wurtz coupling as a side reaction can also lower the effective yield and increase purification costs.
Reduction of 5-Hexen-2-one: This route presents a trade-off. If 5-hexen-2-one is readily available at a low cost, the high yields of the reduction step, particularly with the inexpensive sodium borohydride, make this a very attractive option from a cost-per-gram perspective. However, if 5-hexen-2-one needs to be synthesized first, the overall cost and time will increase. While LiAlH₄ provides excellent yields, its higher cost and hazardous nature require specialized handling procedures, which can increase the overall process cost.
Barbier Reaction: The Barbier reaction is a strong contender, especially for its operational simplicity and tolerance to aqueous conditions, which can reduce solvent costs and simplify the setup. Zinc dust is an inexpensive metal. The yields are generally good, making it a cost-effective one-pot procedure. For larger-scale synthesis where avoiding strictly anhydrous conditions is a significant advantage, the Barbier reaction can be the most economical choice.
Conclusion
The optimal synthesis method for this compound depends on the specific priorities of the researcher or organization.
-
For high-yield, cost-effective synthesis where the starting ketone is accessible, the reduction of 5-hexen-2-one with sodium borohydride is a superior choice.
-
For a reliable and well-established one-step procedure with readily available starting materials , the Grignard reaction remains a strong option, provided that anhydrous conditions can be maintained.
-
For operational simplicity, scalability, and tolerance to less stringent reaction conditions , the Barbier reaction presents a compelling and economical alternative.
Ultimately, a thorough evaluation of in-house resources, reagent availability and pricing, and the desired scale of production will guide the final decision. This guide provides the foundational data and protocols to make an informed choice for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6444190B2 - Reduction compositions and processes for making the same - Google Patents [patents.google.com]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. rsc.org [rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Allyl bromide, GR 99%+ | 106-95-6 | www.ottokemi.com [ottokemi.com]
- 9. Acetaldehyde, CAS No. 75-07-0 | A to Z | Chemicals | Carl ROTH - Austria [carlroth.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. alkalisci.com [alkalisci.com]
- 12. Sigma Aldrich 5-Hexen-2-one 100 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 13. labdepotinc.com [labdepotinc.com]
- 14. 硼氢化钠 powder, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]
- 15. APC Pure | Product | Sodium Borohydride 98-100% [apcpure.com]
- 16. carolinachemical.com [carolinachemical.com]
- 17. Sodium Borohydride for Reduction >99,9% - 100g - SYNTHETIKA [synthetikaeu.com]
- 18. dawnscientific.com [dawnscientific.com]
- 19. Lithium aluminum hydride powder, reagent grade, 95 16853-85-3 [sigmaaldrich.com]
- 20. LITHIUM [sdfine.com]
- 21. labdepotinc.com [labdepotinc.com]
- 22. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 23. kremer-pigmente.com [kremer-pigmente.com]
- 24. shop.kremerpigments.com [shop.kremerpigments.com]
- 25. Zinc Dust | eBay [ebay.com]
- 26. snapdeal.com [snapdeal.com]
5-Hexen-2-OL: A Comparative Guide to its Applications in Chiral Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical step in the synthesis of complex, stereochemically defined molecules. 5-Hexen-2-OL, a versatile chiral alcohol, presents itself as a valuable synthon in the construction of various natural products and bioactive molecules. This guide provides an objective comparison of this compound's performance with alternative precursors in the synthesis of key natural products, supported by experimental data. Detailed experimental protocols for representative transformations involving this compound are also presented.
Performance Comparison in Natural Product Synthesis
The utility of a chiral building block is best demonstrated through its efficiency in total synthesis. Here, we compare the application of this compound and its alternatives in the synthesis of two representative natural products: the acetogenin (-)-muricatacin and the pheromone (-)-frontalin.
Synthesis of (-)-Muricatacin
(-)-Muricatacin is a member of the annonaceous acetogenins, a class of compounds known for their cytotoxic and antitumor activities. Its synthesis often involves the stereoselective formation of a substituted γ-lactone.
| Starting Material | Key Strategy | Overall Yield | Reference |
| (E,Z)-Dienoate | Sharpless Asymmetric Dihydroxylation | 66% | [1] |
| Pent-4-ynoic acid | Shi's Asymmetric Epoxidation | 17.8% | [2] |
| D-(-)-Lyxose | Wittig Olefination | 50% | [3] |
| Hypothetical: (S)-5-Hexen-2-OL | Sharpless Asymmetric Epoxidation & Lactonization | Comparable to other catalytic asymmetric approaches | N/A |
As the table indicates, various precursors have been employed in the synthesis of (-)-muricatacin, with overall yields varying significantly based on the chosen synthetic route. While a direct synthesis employing this compound has not been extensively reported, its structure is highly amenable to a Sharpless asymmetric epoxidation followed by oxidative cleavage and lactonization, a common strategy in acetogenin synthesis. This approach is expected to offer a competitive yield compared to other catalytic asymmetric methods.
Synthesis of (-)-Frontalin
(-)-Frontalin is an aggregation pheromone of the southern pine beetle. Its bicyclic acetal structure requires precise stereochemical control during synthesis.
| Starting Material | Key Strategy | Overall Yield / Enantiomeric Excess (ee) | Reference |
| Lactose Derivative | Chiral Pool Synthesis | N/A | [4] |
| α-Siloxyketone | Chiral Auxiliary | Low stereoselectivity (60:40) | [4] |
| (E)-2-Methyl-2,6-heptadiene-1-ol | Sharpless Asymmetric Epoxidation | ~50% | [5] |
| Hypothetical: (R)-5-Hexen-2-OL | Ozonolysis & Acetalization | Potentially high | N/A |
The synthesis of (-)-frontalin has been approached from various chiral starting materials. The use of Sharpless asymmetric epoxidation on an acyclic precursor has proven effective. A hypothetical route starting from (R)-5-Hexen-2-OL would involve ozonolysis of the terminal double bond to generate a keto-aldehyde, which could then undergo acid-catalyzed cyclization to form the frontalin core. This strategy offers a potentially efficient and stereocontrolled route to the target molecule.
Experimental Protocols
Detailed methodologies for key transformations involving this compound and its derivatives are crucial for reproducibility and adaptation in research.
Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is adapted from the Sharpless asymmetric epoxidation of (E)-2-hexen-1-ol and is applicable to this compound with minor modifications.[6]
Materials:
-
Titanium(IV) isopropoxide
-
Diethyl tartrate (DET)
-
tert-Butyl hydroperoxide (TBHP)
-
Allylic alcohol (e.g., this compound)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4Å)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with dichloromethane and powdered 4Å molecular sieves.
-
The flask is cooled to -20 °C.
-
Titanium(IV) isopropoxide is added, followed by the dropwise addition of a solution of the chiral diethyl tartrate in dichloromethane.
-
The allylic alcohol is then added to the reaction mixture.
-
tert-Butyl hydroperoxide (anhydrous solution in toluene) is added dropwise while maintaining the temperature at -20 °C.
-
The reaction is stirred at -20 °C and monitored by TLC until completion.
-
Upon completion, the reaction is quenched by the addition of water.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Ring-Closing Metathesis (RCM) for Macrolide Synthesis
This protocol describes a general procedure for the synthesis of macrolactones from diene precursors, which can be derived from this compound.
Materials:
-
Diene precursor (e.g., an ester of this compound and an unsaturated carboxylic acid)
-
Grubbs' catalyst (e.g., 2nd generation)
-
Dichloromethane (CH₂Cl₂) or Toluene
Procedure:
-
A flame-dried Schlenk flask is charged with the diene precursor.
-
Anhydrous and degassed solvent (dichloromethane or toluene) is added to dissolve the substrate.
-
The solution is heated to the desired temperature (typically 40-80 °C).
-
A solution of Grubbs' catalyst in the reaction solvent is added portion-wise over a period of time.
-
The reaction is stirred under an inert atmosphere and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic transformations and logical workflows discussed in this guide.
Caption: Workflow for Sharpless Asymmetric Epoxidation.
Caption: Synthesis of Macrolactones via RCM.
Caption: Retrosynthetic analysis of (-)-Frontalin.
References
- 1. researchgate.net [researchgate.net]
- 2. Concise stereoselective total synthesis of (+)-muricatacin and (+)-epi-muricatacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Platform for the Discovery of New Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]
- 5. Total Synthesis of (−)-Mucocin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal of 5-Hexen-2-OL: A Guide for Laboratory Professionals
Providing immediate safety and logistical information for the proper handling and disposal of 5-Hexen-2-ol is crucial for maintaining a safe laboratory environment. This guide offers procedural, step-by-step instructions to ensure the safe management of this chemical from use to disposal.
This compound is a flammable liquid and vapor that can cause skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation.[1] Adherence to proper disposal protocols is essential to mitigate these risks and ensure compliance with safety regulations.
Hazard Summary and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be aware of its hazards and to use the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Flammable liquids (Category 3) | H226: Flammable liquid and vapor | Flame retardant antistatic protective clothing |
| Skin irritation (Category 2) | H315: Causes skin irritation | Protective gloves |
| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction | Protective gloves |
| Serious eye damage (Category 1) | H318: Causes serious eye damage | Eyeshields, Faceshields[2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Type ABEK (EN14387) respirator filter[2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the environment.
1. Waste Collection:
-
Container: Use a designated, properly labeled, and sealed waste container for collecting this compound waste. The container should be compatible with flammable liquids.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, irritant).
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
2. Spill Management: In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. Move upwind of the spill.[3]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[3][4]
-
Containment: Prevent the spill from entering drains or waterways using an inert absorbent material like sand, silica gel, acid binder, universal binder, or sawdust.[4][5]
-
Collection: Carefully collect the absorbed material into a suitable, closed container for disposal.[4]
3. Final Disposal:
-
Consult Regulations: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste according to local, state, and federal regulations.[5]
-
Approved Facility: Dispose of the contents and container at an approved waste disposal plant.[4][6]
-
Professional Assistance: If a suitable treatment or disposal facility cannot be identified, consult with a licensed waste management authority for guidance.[3]
-
Empty Containers: Decontaminate empty containers. Be aware that even emptied containers may retain explosive vapors. Do not cut, drill, grind, or weld on or near them.[3] Observe all label safeguards until the containers are cleaned and destroyed.[3]
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. This compound | C6H12O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(-)-5-Hexen-2-ol 97 17397-29-4 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 17397-29-4 Name: (R)-(-)-5-Hexen-2-ol(R)-(-)-5-Hexene-2-ol [xixisys.com]
Personal protective equipment for handling 5-Hexen-2-OL
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of 5-Hexen-2-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 626-94-8
-
Molecular Formula: C₆H₁₂O
-
Molecular Weight: 100.16 g/mol [1]
Primary Hazards: this compound is classified as a flammable liquid and vapor. It is also known to cause skin irritation, may cause an allergic skin reaction, and can result in serious eye damage.[1] Additionally, it may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact. |
| Hand Protection | Wear appropriate chemical-resistant gloves. A type ABEK (EN14387) respirator filter is also recommended. |
| Skin and Body | A lab coat or chemical-resistant apron should be worn. In cases of potential splashing, full protective clothing may be necessary. Ensure skin is not exposed.[2] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for minimizing risks associated with this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary PPE as outlined in the table above.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling:
-
Conduct all work with this compound inside a certified chemical fume hood to mitigate inhalation risks.
-
Ground and bond containers when transferring the chemical to prevent static discharge, which could ignite flammable vapors.[3]
-
Use only non-sparking tools and explosion-proof equipment.[2]
-
Keep the container tightly closed when not in use.[3]
-
Avoid contact with skin and eyes.[2]
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a chemically resistant container that is compatible with this compound.
-
Keep the waste container closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office.
-
Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste.[2]
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
